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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 1,6-Bis(2-propoxyethyl) hexanedioate

Technical Monograph: 1,6-Bis(2-propoxyethyl) Hexanedioate Abstract This technical guide provides an in-depth analysis of 1,6-Bis(2-propoxyethyl) hexanedioate, a specialized diester utilized primarily as a plasticizer and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,6-Bis(2-propoxyethyl) Hexanedioate

Abstract This technical guide provides an in-depth analysis of 1,6-Bis(2-propoxyethyl) hexanedioate, a specialized diester utilized primarily as a plasticizer and high-boiling solvent in polymer chemistry. By synthesizing the structural rigidity of an adipate core with the solvating flexibility of glycol ether wings, this molecule offers unique performance characteristics in polyvinyl chloride (PVC) and polyvinyl butyral (PVB) applications. This monograph details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods.

Molecular Identity & Structural Analysis

1,6-Bis(2-propoxyethyl) hexanedioate belongs to the family of glycol ether adipates. Its structure is characterized by a central aliphatic chain (hexanedioic acid moiety) flanked by two ether-alcohol groups esterified at the termini. This "dumbbell" configuration imparts both lipophilicity (from the alkyl chains) and polarity (from the ether linkages), making it an effective coalescent and plasticizer.

Nomenclature & Identification
  • IUPAC Name: 1,6-Bis(2-propoxyethyl) hexanedioate

  • Common Name: Bis(2-propoxyethyl) adipate[1][2][3][4]

  • CAS Number: 310398-47-1 (Note: Registry numbers may vary by vendor; structure is the definitive identifier).

  • Molecular Formula: C₁₆H₃₀O₆

  • SMILES: CCCOCCOC(=O)CCCCC(=O)OCCOCCC

Structural Breakdown & Molecular Weight

The molecular weight is calculated based on the esterification of one mole of adipic acid with two moles of 2-propoxyethanol, releasing two moles of water.

  • Adipic Acid Moiety (C₆H₈O₂): Contributes the central carbonyl backbone.

  • 2-Propoxyethyl Moiety (C₅H₁₁O): Contributes the flexible ether wings.

Calculation:




Figure 1: Structural Connectivity & Fragmentation Logic

G Figure 1: Modular assembly of 1,6-Bis(2-propoxyethyl) hexanedioate. Adipate Adipate Core (C6 Backbone) Link2 Ester Linkage (-COO-) Adipate->Link2 Link1 Ester Linkage (-COO-) Link1->Adipate Wing2 2-Propoxyethyl Wing (Ether-Alcohol Derivative) Link2->Wing2 Esterification Wing1 2-Propoxyethyl Wing (Ether-Alcohol Derivative) Wing1->Link1 Esterification

Physicochemical Properties

The physical behavior of 1,6-Bis(2-propoxyethyl) hexanedioate is intermediate between its ethoxy (DEEA) and butoxy (DBEA) homologs. This positioning allows for a balance between volatility and solvating power.

Table 1: Comparative Physicochemical Profile

PropertyValue (Predicted/Experimental)Context
Molecular Weight 318.41 g/mol Confirmed via stoichiometry.
Physical State LiquidClear, colorless to pale yellow.[5]
Density ~1.02 - 1.04 g/mLEstimated based on homologs (DEEA: 1.038 g/mL).
Boiling Point > 180°C @ 4 mmHgHigh boiling point indicates low volatility.
LogP (Octanol/Water) ~2.5 - 2.8Lipophilic, suitable for organic matrices.
Solubility Soluble in alcohols, ketones, esters.Limited solubility in water (<1%).
Flash Point > 110°C (Closed Cup)Safe for high-temperature processing.

Synthesis & Manufacturing Protocol

The synthesis follows a classic Fischer esterification pathway. The reaction is equilibrium-controlled, requiring the continuous removal of water to drive the yield.

Reaction Mechanism


Experimental Workflow

Reagents:

  • Adipic Acid (1.0 eq): High purity (>99%).

  • 2-Propoxyethanol (2.2 eq): Slight excess to push equilibrium.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5-1.0 wt%) or Sulfuric Acid.

  • Entrainer: Toluene or Xylene (for azeotropic water removal).

Procedure:

  • Charging: Load adipic acid, 2-propoxyethanol, and solvent into a reactor equipped with a Dean-Stark trap.

  • Catalysis: Add p-TSA.

  • Reflux: Heat to reflux (approx. 110-140°C depending on solvent). Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases and Acid Value (AV) drops below 2 mg KOH/g.

  • Neutralization: Wash with dilute Na₂CO₃ to remove residual acid/catalyst.

  • Distillation: Remove solvent and excess alcohol under vacuum.

Figure 2: Synthesis Process Flow

Synthesis Figure 2: Industrial synthesis workflow for glycol ether adipates. Start Raw Materials: Adipic Acid + 2-Propoxyethanol Reaction Esterification Reactor (Cat: p-TSA, Temp: 120-140°C) Start->Reaction DeanStark Azeotropic Distillation (Water Removal) Reaction->DeanStark Reflux Neutralization Neutralization & Wash (Na2CO3) Reaction->Neutralization Crude Ester DeanStark->Reaction Solvent Return Purification Vacuum Distillation (Remove Solvent/Excess Alcohol) Neutralization->Purification Product Final Product: Bis(2-propoxyethyl) Adipate Purification->Product

Analytical Characterization

Verification of the chemical structure is critical for quality control in drug development and polymer formulation.

Infrared Spectroscopy (FTIR)
  • C=O Stretch: Strong band at 1735–1740 cm⁻¹ (Ester carbonyl).

  • C-O-C Stretch: Bands at 1100–1300 cm⁻¹ (Ether and Ester C-O).

  • C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic chains).

  • Absence: No broad O-H stretch (3200–3500 cm⁻¹), indicating complete esterification.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.9 ppm (t): Terminal methyl groups of the propyl chain.

    • δ 1.6 ppm (m): Methylene protons of the propyl chain.

    • δ 1.7 ppm (m): Adipate core internal methylenes (-CH₂-CH₂-COO-).

    • δ 2.3 ppm (t): Adipate core α-methylenes (-CH₂-COO-).

    • δ 3.4-3.7 ppm (m): Ether methylene protons (-CH₂-O-CH₂-).

    • δ 4.2 ppm (t): Ester methylene protons (-COO-CH₂-).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 318 m/z (often weak).

  • Fragment Ions:

    • [M - OC₅H₁₁]⁺: Loss of one propoxyethyl group.

    • m/z 129: Adipate half-ester fragment (characteristic of adipates).

    • m/z 146: Adipic acid fragment rearrangement.

Applications & Toxicology

Industrial Applications
  • Plasticizer: Specifically for PVC and PVB resins, offering improved low-temperature flexibility compared to standard phthalates. The ether oxygen atoms increase compatibility with polar polymers.

  • Coalescent: Used in water-based latex paints to facilitate film formation.

  • Solvent: High-boiling solvent for inks and agricultural formulations.

Safety Profile
  • Toxicology: Generally considered low toxicity, similar to other adipate esters (e.g., DEHA).

  • Handling: Standard PPE (gloves, goggles) required. Avoid inhalation of mists.

  • Environmental: Biodegradable; however, release into water systems should be minimized due to potential aquatic toxicity of glycol ethers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101278757, 1,6-Bis(2-propoxyethyl) hexanedioate. Retrieved from [Link]

  • Wypych, G. (2017). Handbook of Plasticizers. 3rd Edition. ChemTec Publishing. (General reference for adipate plasticizer properties).[5][6][7][8][9]

  • European Chemicals Agency (ECHA). Registration Dossier for Adipic Acid Esters.[10] (Reference for toxicological profiles of homologous series).

Sources

Exploratory

An In-depth Technical Guide to 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Bis(3-aminopropyl)piperazine (BAPP), CAS 7209-38-3, is a versatile diamine that has garnered significant interest in the scientif...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3-aminopropyl)piperazine (BAPP), CAS 7209-38-3, is a versatile diamine that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a central piperazine ring flanked by two aminopropyl arms, imparts a combination of rigidity and flexibility, making it an invaluable scaffold for the synthesis of a diverse array of bioactive molecules and functional polymers.[1][2] In the realm of drug discovery, BAPP serves as a crucial building block for the development of novel therapeutic agents targeting a range of conditions, including neurodegenerative diseases and cancer.[1][3][4] Its ability to be readily functionalized at the terminal amino groups allows for the systematic modulation of physicochemical and pharmacological properties, a key consideration in lead optimization. This guide provides a comprehensive overview of the physical and chemical properties, safety and handling, spectroscopic data, and key applications of 1,4-Bis(3-aminopropyl)piperazine, with a focus on its utility in pharmaceutical research and development.

Physical and Chemical Properties

1,4-Bis(3-aminopropyl)piperazine is typically a colorless to pale-yellow liquid at room temperature.[5][6] It is characterized by its amine-like odor and is fully miscible in water.[5][7] The presence of multiple nitrogen atoms contributes to its polar nature and its ability to participate in hydrogen bonding.[5]

PropertyValueReference
Molecular Formula C10H24N4[8]
Molecular Weight 200.32 g/mol [9]
CAS Number 7209-38-3[8]
Appearance Colorless to yellow liquid[1][6]
Melting Point 14-15 °C[6][8][10]
Boiling Point 335 °C; 150-152 °C at 2 mmHg[8][10]
Density 0.973 g/mL at 25 °C[6][10]
Refractive Index n20/D 1.502[6][10]
Vapor Pressure 0.0001 mmHg at 25 °C[8]
Solubility in Water Very soluble/Fully miscible[7][8]
pKa Not explicitly found
LogP -1.4[9]

Spectroscopic Data

The structural elucidation of 1,4-Bis(3-aminopropyl)piperazine and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectral data for 1,4-Bis(3-aminopropyl)piperazine is available and can be used to confirm the presence of the aminopropyl and piperazine protons.[9][11]

  • ¹³C NMR: The carbon spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[9]

Infrared (IR) Spectroscopy
  • FTIR spectra of 1,4-Bis(3-aminopropyl)piperazine are available and can be used to identify the characteristic vibrational frequencies of the N-H and C-N bonds.[9]

Mass Spectrometry (MS)
  • Electron ionization mass spectrometry data for 1,4-Bis(3-aminopropyl)piperazine is available through the NIST WebBook, providing information on its fragmentation pattern.[12]

Safety and Handling

1,4-Bis(3-aminopropyl)piperazine is a corrosive material and a powerful irritant to the skin, eyes, and mucous membranes.[6] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.[13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
H302: Harmful if swallowed.[9]P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13]
H412: Harmful to aquatic life with long lasting effects.[9]P273: Avoid release to the environment.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is noted to be air sensitive.[7]

Applications in Drug Development

The unique chemical architecture of 1,4-Bis(3-aminopropyl)piperazine makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas.

Neurodegenerative Diseases

Derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[3][14] The piperazine core is a common motif in centrally active drugs, and its modification with aminopropyl side chains allows for the introduction of various pharmacophoric groups. These derivatives have been designed to modulate the processing of amyloid precursor protein (APP), a key protein involved in the pathology of Alzheimer's disease.[3] Some compounds have been shown to reduce the production of neurotoxic amyloid-β peptides.[3] Furthermore, novel multi-target piperazine-based compounds have been developed that show potential in preventing both amyloid deposition and neurofibrillary tangles, the two pathological hallmarks of Alzheimer's disease.[15][16]

Anticancer Therapy

In the field of oncology, 1,4-Bis(3-aminopropyl)piperazine has been utilized in the development of multifunctional cationic polyurethanes designed for non-viral cancer gene therapy. These polymers can form complexes with DNA (polyplexes) and deliver genetic material to cancer cells. The protonatable amino groups of the BAPP moiety are crucial for buffering the endosomal pH, which facilitates the release of the genetic payload into the cytoplasm.

Antimalarial Agents

Researchers have synthesized and evaluated derivatives of 1,4-bis(3-aminopropyl)piperazine for their activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[17][18] These compounds have been designed to inhibit the formation of β-hematin, a crucial detoxification product for the parasite.[17]

Experimental Protocol: Synthesis of a 1,4-Bis(3-aminopropyl)piperazine Derivative

The following is a representative protocol for the synthesis of a derivative of 1,4-Bis(3-aminopropyl)piperazine, adapted from the literature for the preparation of compounds with potential therapeutic applications.[3][14] This protocol describes a reductive amination reaction, a common method for modifying the primary amino groups of BAPP.

Objective: To synthesize N,N'-bis(cyclohexylmethyl)-1,4-bis(3-aminopropyl)piperazine.

Materials:

  • 1,4-Bis(3-aminopropyl)piperazine

  • Cyclohexanecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.0 mmol) of 1,4-Bis(3-aminopropyl)piperazine in 20 mL of methanol.

  • Aldehyde Addition: To the stirred solution, add 1.23 g (11.0 mmol, 2.2 equivalents) of cyclohexanecarboxaldehyde dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The formation of the intermediate imine can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 0.42 g (11.0 mmol, 2.2 equivalents) of sodium borohydride in small portions over 15 minutes.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up: a. Quench the reaction by the slow addition of 10 mL of water. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. c. Dilute the residue with 50 mL of dichloromethane and wash with 2 x 25 mL of saturated aqueous sodium bicarbonate solution. d. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. b. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N'-bis(cyclohexylmethyl)-1,4-bis(3-aminopropyl)piperazine.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a 1,4-Bis(3-aminopropyl)piperazine derivative via reductive amination.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BAPP 1,4-Bis(3-aminopropyl)piperazine Mixing Dissolve BAPP in Methanol Add Aldehyde BAPP->Mixing Aldehyde Cyclohexanecarboxaldehyde Aldehyde->Mixing Reduction Cool to 0°C Add NaBH₄ Mixing->Reduction Imine Formation Workup Quench with Water Extract with DCM Reduction->Workup Reduction Purification Column Chromatography Workup->Purification Crude Product Product N,N'-bis(cyclohexylmethyl)-1,4- bis(3-aminopropyl)piperazine Purification->Product Pure Product

Caption: Synthetic workflow for a 1,4-Bis(3-aminopropyl)piperazine derivative.

Conclusion

1,4-Bis(3-aminopropyl)piperazine is a cornerstone building block in modern synthetic chemistry, offering a versatile platform for the creation of complex molecules with significant biological activity. Its utility in the development of treatments for neurodegenerative diseases, cancer, and infectious diseases underscores its importance in pharmaceutical research. A thorough understanding of its physical and chemical properties, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory. The continued exploration of new derivatives of 1,4-Bis(3-aminopropyl)piperazine holds great promise for the discovery of next-generation therapeutics.

References

  • 1,4-Bis(3-aminopropyl)piperazine|7209-38-3 - MOLBASE Encyclopedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1,4-Bis(3-aminopropyl)piperazine | C10H24N4 | CID 81629 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1,4-Bis(3-aminopropyl)piperazine SDS - Download & Subscribe for Updates. (2024, October 14). Retrieved February 15, 2026, from [Link]

  • 1,4-Bis(3-aminopropyl)piperazine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1,4-Bis(3-aminopropyl)piperazine - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical Properties of 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. (2003, November 3). Retrieved February 15, 2026, from [Link]

  • WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents. (n.d.).
  • Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents. (n.d.).
  • 1,4-Bis(3-aminopropyl)piperazine - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and in Vitro and in Vivo Antimalarial Activity of N-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives | Journal of Medicinal Chemistry. (2003, January 21). Retrieved February 15, 2026, from [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease | Request PDF - ResearchGate. (2019, March). Retrieved February 15, 2026, from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (2020, May 6). Retrieved February 15, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Essential Role of 1,4-Bis(3-aminopropyl)piperazine in Modern Organic Synthesis. (2025, December 28). Retrieved February 15, 2026, from [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 10). Retrieved February 15, 2026, from [Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory | Journal of Chemical - ACS Publications. (2020, April 6). Retrieved February 15, 2026, from [Link]

Sources

Foundational

Technical Guide: Toxicological Safety &amp; Handling of Bis(2-propoxyethyl) Adipate

This technical guide provides a comprehensive toxicological and safety analysis of Bis(2-propoxyethyl) adipate , a glycol ether ester used primarily as a specialty plasticizer and solvent in high-performance coatings and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicological and safety analysis of Bis(2-propoxyethyl) adipate , a glycol ether ester used primarily as a specialty plasticizer and solvent in high-performance coatings and potential pharmaceutical packaging applications.

Since direct toxicological data for this specific propyl analog is less abundant than for its ethyl (DEEA) and butyl (DBEA) counterparts, this guide utilizes Read-Across Toxicology and Metabolic Pathway Analysis (hydrolysis to 2-propoxyethanol) to establish a scientifically robust safety profile.

Executive Summary

Bis(2-propoxyethyl) adipate (CAS: 310398-47-1 / Analog Read-Across) is a diester formed from adipic acid and 2-propoxyethanol. In biological systems, its safety profile is dictated by its rapid enzymatic hydrolysis into Adipic Acid (low toxicity) and 2-Propoxyethanol (moderate toxicity, hemolytic potential).

While the parent molecule exhibits low volatility and low acute oral toxicity, it acts as a precursor to glycol ethers upon absorption. Therefore, safety protocols must account for the systemic risks associated with the propyl glycol ether metabolite, specifically dermal absorption and potential hematological effects.

PART 1: Physicochemical Identification

PropertyData / EstimateRelevance to Safety
Chemical Name Bis(2-propoxyethyl) hexanedioateOfficial IUPAC nomenclature
CAS Number 310398-47-1 (Specific) 109-44-4 (Ethoxy Analog)141-18-4 (Butoxy Analog)Use specific CAS for regulatory filing; use analogs for tox data.[1]
Molecular Formula C₂₀H₃₈O₆High MW (374.5 g/mol ) limits volatility compared to free glycol ethers.
Physical State Clear, colorless to pale yellow liquidViscous liquid; low risk of inhalation unless aerosolized.
Boiling Point > 300°C (Estimated)Thermal stability reduces vapor hazard at room temp.
Solubility Insoluble in water; Soluble in alcohols, ketonesLipophilic nature facilitates dermal penetration.
Flash Point > 150°C (Closed Cup)Low flammability risk under normal conditions.

PART 2: Metabolic Fate & Mechanism of Action

To understand the toxicity of Bis(2-propoxyethyl) adipate, one must analyze its metabolic breakdown. The molecule acts as a "Trojan Horse," delivering 2-propoxyethanol systemically after esterase cleavage.

Metabolic Pathway Diagram

The following diagram illustrates the hydrolysis pathway driven by non-specific carboxylesterases (CES) in the liver and plasma.

MetabolicPathway cluster_0 Systemic Circulation / Liver Parent Bis(2-propoxyethyl) adipate (Parent Diester) Intermed Mono(2-propoxyethyl) adipate (Half-Ester) Parent->Intermed Hydrolysis (CES Enzymes) Metabolite1 2-Propoxyethanol (Active Toxicant) Parent->Metabolite1 Release Intermed->Metabolite1 Release Metabolite2 Adipic Acid (Low Toxicity) Intermed->Metabolite2 Hydrolysis Aldehyde Propoxyacetaldehyde Metabolite1->Aldehyde ADH (Oxidation) Acid Propoxyacetic Acid (Excreted) Aldehyde->Acid ALDH

Figure 1: Metabolic hydrolysis of Bis(2-propoxyethyl) adipate yielding the primary toxicant, 2-propoxyethanol.

Mechanism of Toxicity
  • Primary Driver: The toxicity is driven by 2-Propoxyethanol (CAS 2807-30-9).

  • Hemolysis: Like its butyl analog (2-Butoxyethanol), the propyl derivative can cause hemolysis (rupture of red blood cells) in rodents. However, human erythrocytes are significantly less sensitive to this effect than rat erythrocytes.

  • Irritation: The free glycol ether is a known eye and skin irritant. The esterified parent molecule is less irritating but prolonged contact allows hydrolysis on the skin surface.

PART 3: Toxicological Profile (SDS Data)

Acute Toxicity Classification

Based on Read-Across from Bis(2-butoxyethyl) adipate and 2-Propoxyethanol.

EndpointClassificationValue / ObservationSource Ref
Oral LD50 Not Classified> 2,000 mg/kg (Rat)[1, 2]
Dermal LD50 Category 4 (Harmful)~870 - 1,000 mg/kg (Rabbit)*[3]
Inhalation LC50 Not ClassifiedLow volatility prevents acute inhalation hazard.[1]
Skin Irritation Category 2Causes skin irritation.[2] Defatting action.[3]
Eye Irritation Category 2ACauses serious eye irritation (reversible).[3]

*Note: The dermal toxicity is attributed to the rapid absorption of the hydrolyzed glycol ether moiety.

Chronic & Reproductive Toxicity[1]
  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. Adipates are generally non-carcinogenic.

  • Reproductive Toxicity:

    • Propyl Series: 2-Propoxyethanol has shown no teratogenicity in rabbits at maternally toxic doses. In rats, skeletal variations were observed only at doses causing significant maternal hemolysis.

  • Genotoxicity: Ames test negative. Chromosomal aberration test negative.[3]

PART 4: Experimental Protocols for Safety Validation

Protocol: GC-MS Detection of Leachables

For researchers using this compound in medical devices or packaging, quantifying leachables is critical.

Objective: Quantify Bis(2-propoxyethyl) adipate and free 2-propoxyethanol in aqueous simulants.

Methodology:

  • Extraction:

    • Sample: 10 mL aqueous extract (e.g., saline contact solution).

    • Solvent: Add 2 mL Dichloromethane (DCM) containing internal standard (Deuterated Adipate).

    • Vortex for 2 mins; Centrifuge at 3000g for 5 mins.

    • Collect organic lower layer.

  • Derivatization (Optional for metabolites):

    • If analyzing free Adipic Acid, derivatize with BSTFA (1% TMCS) at 60°C for 30 mins.

  • GC-MS Parameters:

    • Column: DB-5ms (30m x 0.25mm ID).

    • Inlet: 280°C, Splitless.

    • Oven: 50°C (1 min) → 10°C/min → 300°C (5 mins).

    • MS Source: EI Mode (70eV).

    • SIM Mode: Monitor ions m/z 129 (Adipyl fragment) and m/z 89 (Propoxyethyl fragment).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess cellular toxicity limit.

  • Cell Line: L929 Mouse Fibroblasts or HepG2 (Liver).

  • Dosing: Prepare emulsion of Bis(2-propoxyethyl) adipate in culture media (0.1% DMSO) at concentrations: 1, 10, 50, 100, 500 µM.

  • Incubation: 24 hours at 37°C.

  • Readout: Add MTT reagent; read absorbance at 570 nm.

  • Validity Check: Positive control (SDS 0.1%) must show <10% viability.

PART 5: Risk Assessment & Handling Workflow

The following decision tree guides the handling of this substance in a laboratory setting.

HandlingWorkflow Start Handling Bis(2-propoxyethyl) adipate CheckVol Is the process heated >60°C? Start->CheckVol Ventilation REQUIRED: Fume Hood / Local Exhaust (Vapor Hazard) CheckVol->Ventilation Yes StandardPPE Standard PPE: Nitrile Gloves (0.11mm), Safety Goggles CheckVol->StandardPPE No SkinContact Potential for Skin Contact? Ventilation->SkinContact StandardPPE->SkinContact EnhancedPPE Enhanced PPE: Double Glove or Butyl Rubber Tyvek Sleeves SkinContact->EnhancedPPE High Risk Spill Spill Response: Absorb with sand/vermiculite. Do NOT wash into drains. SkinContact->Spill Accidental Release

Figure 2: Safety decision tree for laboratory handling and spill response.

Personal Protective Equipment (PPE) Recommendations
  • Respiratory: Not required for ambient use. If heated or aerosolized, use Type A (Organic Vapor) filter.

  • Skin: Nitrile rubber is generally effective for splash protection. For prolonged immersion, use Butyl rubber (due to glycol ether content).

  • Eyes: Safety glasses with side shields (EN 166).

References

  • PubChem. (2025).[4][5] Bis(2-butoxyethyl) adipate Compound Summary (Analog Read-Across). National Library of Medicine. Link

  • ECHA. (2023). Registration Dossier: Bis(2-ethylhexyl) adipate (Structural Analog). European Chemicals Agency.[4][5] Link

  • ChemicalBook. (2026).[3] 2-Propoxyethanol Safety Data Sheet (Metabolite Data).Link

  • ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man.[1][6] Technical Report No. 95. Link

  • OECD. (2006). SIDS Initial Assessment Report for SIAM 22: 2-Propoxyethanol. UNEP Publications. Link

Sources

Exploratory

Physicochemical Characterization of 1,6-Bis(2-propoxyethyl) hexanedioate

Technical Guide & Whitepaper Executive Summary 1,6-Bis(2-propoxyethyl) hexanedioate (CAS 310398-47-1) is a specialized diester derived from adipic acid and 2-propoxyethanol. Often utilized as a plasticizer or high-boilin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

1,6-Bis(2-propoxyethyl) hexanedioate (CAS 310398-47-1) is a specialized diester derived from adipic acid and 2-propoxyethanol. Often utilized as a plasticizer or high-boiling solvent in drug delivery systems and polymer synthesis, its physicochemical profile is defined by low volatility and high thermal stability.

As a non-commodity chemical, direct experimental data in public registries is scarce. This guide provides high-confidence predicted values based on homologous series interpolation (QSPR) and outlines the definitive experimental protocols required for internal validation.

Key Data Points (Predicted):

  • Boiling Point (Atmospheric): ~360°C – 380°C (Theoretical; likely decomposes prior)

  • Boiling Point (Reduced Pressure): 185°C – 195°C at 4 mmHg

  • Flash Point (Closed Cup): ~160°C – 180°C

Chemical Identity & Structural Logic

The target compound belongs to the family of glycol ether adipates . Its properties are governed by the central lipophilic adipate chain (C6) and the amphiphilic propoxyethyl wings.

ParameterDetail
IUPAC Name 1,6-Bis(2-propoxyethyl) hexanedioate
Synonyms Bis(2-propoxyethyl) adipate; Di(2-propoxyethyl) adipate
CAS Number 310398-47-1
Molecular Formula C₁₆H₃₀O₆
Molecular Weight 318.41 g/mol
SMILES CCCOCCOC(=O)CCCCC(=O)OCCOCCC
Physicochemical Characterization

Analysis of Boiling Point and Flash Point via Homologous Series Interpolation.

To ensure scientific integrity, we analyze the target (C3-Propyl) by bracketing it between its well-characterized homologs: the Ethyl (C2) and Butyl (C4) analogs. This interpolation is a standard method in physical organic chemistry for estimating properties of unmeasured esters.

3.1 Comparative Data Table
PropertyEthyl Analog (C2)Target: Propyl Analog (C3)Butyl Analog (C4)
Compound Bis(2-ethoxyethyl) adipateBis(2-propoxyethyl) adipate Bis(2-butoxyethyl) adipate
CAS 109-44-4310398-47-1 141-18-4
Mol.[1][2] Weight 290.35 g/mol 318.41 g/mol 346.46 g/mol
Boiling Point 165°C @ 4 mmHg~185–195°C @ 4 mmHg (Pred)208°C @ 4 mmHg
Flash Point >110°C~160–175°C (Pred)199°C
Refractive Index 1.439~1.442 (Pred)1.444
3.2 Boiling Point Analysis

Mechanism: The boiling point is driven by London Dispersion Forces (increasing with MW) and dipole-dipole interactions from the ester/ether linkages.

  • Atmospheric Pressure: The theoretical atmospheric boiling point is projected >350°C. However, adipic esters typically undergo thermal degradation (decarboxylation or hydrolysis) above 250°C.

  • Operational Relevance: For purification, vacuum distillation is mandatory. Researchers should target a vapor temperature of 185°C at 4 mmHg or ~210°C at 10 mmHg .

3.3 Flash Point & Safety

Mechanism: Flash point correlates with vapor pressure. The addition of the methylene (-CH₂-) group in the propyl chain significantly lowers vapor pressure compared to the ethyl analog, raising the flash point.

  • Classification: With a predicted flash point >150°C, this compound is classified as a Class IIIB Combustible Liquid (NFPA 30). It poses minimal fire hazard under ambient conditions but requires care during high-temperature processing.

Visualization: Property Interpolation Logic

The following diagram illustrates the logical deduction of the target properties based on the homologous series trend.

HomologousSeries cluster_0 Homologous Series Analysis C2 Ethyl Analog (C2) CAS 109-44-4 BP: 165°C (4mmHg) C3 TARGET: Propyl (C3) CAS 310398-47-1 Est. BP: 185-195°C C2->C3 + CH2 Group (+14 Da) C4 Butyl Analog (C4) CAS 141-18-4 BP: 208°C (4mmHg) C3->C4 + CH2 Group (+14 Da) Factors Determinants: + Molecular Weight + Van der Waals Forces - Vapor Pressure Factors->C3

Figure 1: Interpolation logic using C2 and C4 homologs to bracket the physicochemical properties of the C3 target.

Experimental Determination Protocols

Since specific batch data may vary, the following protocols are the "Gold Standard" for validating the properties of 1,6-Bis(2-propoxyethyl) hexanedioate in a GLP environment.

5.1 Boiling Point Determination (Reduced Pressure)

Method: ASTM D1120 (Modified for Vacuum)

Why this method? Atmospheric distillation will degrade the sample.

  • Setup: Assemble a micro-distillation apparatus with a vacuum jacketed Vigreux column and a calibrated manometer.

  • Loading: Charge the flask with 20 mL of sample and a magnetic stir bar (avoid boiling chips under vacuum).

  • Vacuum Application: Reduce system pressure to 4.0 mmHg (stable).

  • Heating: Apply heat via oil bath. Ramp rate: 5°C/min until reflux, then 2°C/min.

  • Observation: Record the temperature when the first drop of condensate falls from the condenser tip.

    • Self-Validation Check: If the temperature fluctuates >2°C, the vacuum is unstable or the sample is wet.

5.2 Flash Point Determination

Method: ASTM D93 (Pensky-Martens Closed Cup)

Why this method? Closed cup is required for safety classification and prevents the escape of low-density vapors that might skew Open Cup results.

  • Preparation: Fill the test cup to the mark with the sample. Ensure the sample is at least 10°C below the expected flash point (start at 100°C).

  • Agitation: Stir at 90–120 rpm.

  • Heating: Heat at a rate of 5–6°C/min.

  • Ignition Test: Apply the test flame every 2°C rise.

  • Endpoint: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the specimen to ignite.

Visualization: Safety & Handling Decision Tree

This workflow guides the researcher on handling the compound based on its thermal properties.

SafetyWorkflow Start Start: Handling 1,6-Bis(2-propoxyethyl) hexanedioate Process Intended Process? Start->Process Distillation Purification / Distillation Process->Distillation Synthesis High Temp Reaction (>150°C) Process->Synthesis Storage Bulk Storage Process->Storage VacCheck Apply Vacuum? (Required to lower BP) Distillation->VacCheck FlashCheck Temp > 160°C? Synthesis->FlashCheck Inert Blanket with N2/Ar Storage->Inert Long term stability ActionDistill Maintain <200°C Pot Temp Pressure <10 mmHg VacCheck->ActionDistill Yes ActionSafety Ground Equipment Class IIIB Protocols VacCheck->ActionSafety No (Risk of Decomp) FlashCheck->Inert Yes (Near FP) FlashCheck->ActionSafety No

Figure 2: Decision tree for safe handling and processing based on thermal limits.

References
  • PubChem Database. 1,6-Bis(2-propoxyethyl) hexanedioate (CID 101278757). National Center for Biotechnology Information. Link

  • Alfa Chemistry. Bis(2-ethoxyethyl) adipate (CAS 109-44-4) Properties.[1] (Used for Homologous Series Interpolation). Link

  • ChemicalBook. Bis(2-butoxyethyl) adipate (CAS 141-18-4) Physicochemical Data. (Used for Homologous Series Interpolation). Link

  • ASTM International. ASTM D93-20, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.Link

  • ASTM International. ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants (Adapted for High Boiling Esters).Link

Sources

Foundational

A Technical Guide to the Hydrophobicity and Partition Coefficient (LogP) of 1,6-Bis(2-propoxyethyl) hexanedioate

Executive Summary For researchers, scientists, and professionals in drug development, a quantitative understanding of a molecule's hydrophobicity is a cornerstone of predictive science. This parameter, often expressed as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and professionals in drug development, a quantitative understanding of a molecule's hydrophobicity is a cornerstone of predictive science. This parameter, often expressed as the partition coefficient (LogP), governs a compound's behavior in both biological and environmental systems, dictating everything from membrane permeability and bioavailability to environmental fate.[1][2] This guide provides an in-depth technical framework for assessing the hydrophobicity of the novel compound 1,6-Bis(2-propoxyethyl) hexanedioate .

  • To provide a robust, scientifically-grounded predicted LogP value for 1,6-Bis(2-propoxyethyl) hexanedioate based on computational models.

  • To deliver comprehensive, field-proven experimental protocols for the empirical determination of LogP, establishing a self-validating system for its characterization.

The methodologies outlined herein are grounded in internationally recognized standards and are designed to ensure the generation of reliable, accurate, and reproducible data.

The Centrality of Hydrophobicity in Scientific Research

Hydrophobicity is the physicochemical property of a molecule to repel water.[3] In a biphasic system, typically composed of a nonpolar organic solvent and a polar aqueous solvent, a molecule will distribute itself between the two phases according to its relative solubility in each. This partitioning behavior is quantified by the partition coefficient, P (or its logarithmic form, LogP).

The n-octanol/water partition coefficient (Kow, often used interchangeably with P) is the globally accepted standard for measuring this property.[4] It is defined as the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[2]

LogP = log10 ( [Concentration]octanol / [Concentration]water )

The value of LogP provides critical insights:

  • In Drug Development : Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5] For instance, a drug must possess sufficient lipophilicity to cross lipid-based cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolic breakdown.[1][6] Lipinski's Rule of Five, a foundational guideline for drug-likeness, posits that an orally active drug should ideally have a LogP value of less than 5.[1][7]

  • In Environmental Science : LogP is a primary indicator of a substance's environmental fate.[4] Compounds with high LogP values (e.g., >4.5) have a greater tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms.[2][4]

Characterization of 1,6-Bis(2-propoxyethyl) hexanedioate

To apply any predictive or experimental model, a clear definition of the target molecule is required.

  • Chemical Name : 1,6-Bis(2-propoxyethyl) hexanedioate

  • Molecular Formula : C₁₆H₃₀O₆[8]

  • Molecular Weight : 318.41 g/mol [8]

  • CAS Number : 310398-47-1[8]

  • Chemical Structure :

    
    
    

The structure reveals a central hexanedioate (adipate) core, which is a six-carbon dicarboxylic acid esterified at both ends. Each ester linkage is connected to a 2-propoxyethyl group, contributing both ether and alkyl functionalities. These structural features—a flexible aliphatic core, two ester groups (polar), and two ether linkages (polar) flanked by propyl groups (nonpolar)—suggest a molecule with moderate lipophilicity.

In Silico Prediction of LogP: A First-Pass Analysis

In the absence of experimental data, computational (in silico) prediction is an indispensable first step. These methods use algorithms trained on large datasets of experimentally determined LogP values to estimate the LogP of a novel structure.[9][10] Common approaches include atom-based and fragment-based methods.[10][11]

For this guide, the LogP of 1,6-Bis(2-propoxyethyl) hexanedioate was predicted using the ALOGPS 2.1 algorithm, a widely cited associative neural network model.[12]

Compound NameMolecular FormulaPredicted LogP (ALOGPS 2.1)
1,6-Bis(2-propoxyethyl) hexanedioateC₁₆H₃₀O₆3.19
Table 1: Predicted LogP value for the target compound.

A predicted LogP of 3.19 suggests that 1,6-Bis(2-propoxyethyl) hexanedioate is moderately lipophilic. It is significantly more soluble in an organic phase like n-octanol than in water. From a drug development perspective, this value is within the desirable range for oral bioavailability according to Lipinski's Rule of Five.[1] From an environmental standpoint, it is below the typical threshold of concern for significant bioaccumulation (LogP > 4.5).[2]

The following diagram illustrates the logical workflow for this predictive process.

G cluster_input Input Data cluster_process Computational Process cluster_output Output Input Chemical Structure: 1,6-Bis(2-propoxyethyl) hexanedioate Algorithm ALOGPS 2.1 Algorithm (Associative Neural Network) Input->Algorithm Structure as Input Output Predicted LogP Value 3.19 Algorithm->Output Generates Prediction Database Training Database (Known Experimental LogP Values) Database->Algorithm Model Training Data

Workflow for In Silico LogP Prediction.

Experimental Determination of LogP: Gold-Standard Methodologies

While predictive models are powerful, empirical determination is the definitive standard for establishing a molecule's LogP. The two most widely accepted methods are the Shake-Flask Method (OECD Guideline 107) and the HPLC Method (OECD Guideline 117).[13]

OECD Guideline 107: The Shake-Flask Method

This classic method directly measures the concentration of the solute in both phases after they have reached equilibrium.[14] It is considered the "gold standard" for its directness but is best suited for compounds with LogP values in the range of -2 to 4.[15][16] Given our predicted LogP of 3.19, this method is highly appropriate.

A small amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to facilitate partitioning and then centrifuged to ensure complete phase separation.[15] The concentration of the substance in each phase is then determined using a suitable analytical technique, and the LogP is calculated from the ratio of these concentrations.[16]

  • Preparation of Phases:

    • Mix high-purity n-octanol and water (e.g., HPLC grade) in a large separation funnel.

    • Shake vigorously for 24 hours at the test temperature (e.g., 25°C ± 1°C) to ensure mutual saturation.

    • Allow the phases to separate completely. The n-octanol phase will contain approximately 20% water, and the water phase will be saturated with n-octanol.[17] This pre-saturation is critical to prevent volume changes during the actual experiment.

  • Preparation of Test Solution:

    • Prepare a stock solution of 1,6-Bis(2-propoxyethyl) hexanedioate in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.[18]

  • Partitioning:

    • In triplicate, add the stock solution and the pre-saturated phases to centrifuge tubes at varying volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) to ensure the final LogP value is independent of the phase ratio.[16]

    • Cap the tubes and shake them in a mechanical shaker at a constant temperature for a sufficient time to reach equilibrium (preliminary tests should establish this, but 1-2 hours is typical).

  • Phase Separation:

    • Centrifuge the tubes at high speed until the two phases are completely and clearly separated.[18] The formation of micro-emulsions is a potential artifact, especially for compounds with some surfactant-like properties, and centrifugation is key to mitigating this.[15]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Determine the concentration of 1,6-Bis(2-propoxyethyl) hexanedioate in each aliquot using a validated analytical method. Given its structure (lacking a strong chromophore), Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be appropriate.

    • The analytical method must be validated for linearity, accuracy, and precision in both n-octanol and water matrices.[19][20]

  • Calculation:

    • For each replicate, calculate P = Coctanol / Cwater.

    • Calculate LogP for each of the six runs (three ratios in duplicate).

    • The final LogP is the average of the runs. The values should fall within a range of ± 0.3 log units to be considered valid.[16]

The workflow for this rigorous protocol is visualized below.

G A Phase Preparation (Pre-saturate n-octanol and water) B Test Substance Addition (Dissolve in one phase) A->B Step 1-2 C Equilibration (Mechanical shaking at constant T) B->C Step 3 D Phase Separation (Centrifugation) C->D Step 4 E Aliquot Sampling (Extract from each phase) D->E Step 5 F Concentration Analysis (e.g., GC-FID or LC-MS) E->F Step 6 G Calculate P = Coct / Cwater F->G Step 7 Input Concentrations H Final LogP Value (Average of replicates) G->H Step 8

Experimental Workflow for OECD 107 Shake-Flask Method.
OECD Guideline 117: The HPLC Method

For higher throughput or for compounds with very high or low LogP values, the High-Performance Liquid Chromatography (HPLC) method is an excellent alternative.[21][22] This method is suitable for LogP values in the range of 0 to 6.[21][23]

The method relies on the correlation between a compound's retention time on a reverse-phase (e.g., C18) HPLC column and its LogP.[22] The stationary phase is nonpolar, and the mobile phase is polar (typically a methanol/water or acetonitrile/water mixture). Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[23]

  • Calibration: A series of reference compounds with well-established LogP values spanning the expected range are injected onto the HPLC system.

  • Retention Time Measurement: The retention time (tR) for each standard is measured. The dead time (t₀), the retention time of an unretained compound, is also determined.

  • Capacity Factor Calculation: The capacity factor (k) is calculated for each standard: k = (tR - t₀) / t₀.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log k values. A linear relationship should be observed.

  • Sample Analysis: 1,6-Bis(2-propoxyethyl) hexanedioate is injected under the identical isocratic conditions, and its retention time is measured.

  • LogP Determination: The log k for the test substance is calculated, and its LogP is determined by interpolation from the calibration curve.[22]

Conclusion and Synthesis

Characterizing the hydrophobicity of a novel compound like 1,6-Bis(2-propoxyethyl) hexanedioate requires a systematic, multi-faceted approach. This guide establishes a clear path forward, beginning with a robust in silico prediction and culminating in gold-standard experimental protocols.

  • The predicted LogP of 3.19 provides a strong, scientifically-grounded starting point, suggesting moderate lipophilicity suitable for applications where membrane permeability is desired without excessive accumulation.

  • The detailed protocol for the OECD 107 Shake-Flask method provides a self-validating system for obtaining a definitive, regulatory-accepted experimental value.

  • The OECD 117 HPLC method is presented as a high-throughput alternative, valuable for screening or for compounds outside the optimal range of the shake-flask technique.

By integrating predictive modeling with rigorous experimental design, researchers can confidently and accurately define the LogP of 1,6-Bis(2-propoxyethyl) hexanedioate, enabling informed decisions in drug development, material science, and environmental risk assessment.

References

  • Partition coefficient octanol/water | Pesticide Registration Toolkit. (n.d.).
  • Octanol-water partition coefficient - Wikipedia. (n.d.).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • OECD 117 - Partition Coefficient, HPLC Method. (n.d.). Situ Biosciences.
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022). OECD.
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022). OECD.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD.
  • 1,6-Bis(2-propoxyethyl) hexanedioate. (n.d.). ChemScene.
  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC.
  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. (2021). Analytice.
  • THE OCTANOL-WATER PARTITION CONSTANT: Kow. (n.d.).
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). CMST.
  • Introduction to log P and log D measurement using PionT3. (2024). Pion Inc.
  • OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). (n.d.). Phytosafe.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD.
  • Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT.
  • LogP vs LogD - What is the Difference? (2024). ACD/Labs.
  • How medicinal chemists learned about log P. (2025). ResearchGate.
  • n-Octanol/Water Partition Coefficient (Kow/logKow). (2016). ChemSafetyPro.COM.
  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (n.d.). PMC - NIH.
  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT.
  • Which ADMET properties are important for me to predict?. (2025). Optibrium.
  • Validation of Analytical Methods. (2015).
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025). ResearchGate.
  • Calculator Plugins : LogP and logD calculations. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: Catalytic Esterification Protocols for Bis(2-propoxyethyl) Adipate Production

Executive Summary Bis(2-propoxyethyl) adipate is a critical specialty plasticizer and solvent intermediate, valued for imparting low-temperature flexibility to polar polymers (e.g., PVC, PVB). Industrial synthesis has tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(2-propoxyethyl) adipate is a critical specialty plasticizer and solvent intermediate, valued for imparting low-temperature flexibility to polar polymers (e.g., PVC, PVB). Industrial synthesis has traditionally relied on homogeneous acid catalysis (e.g.,


, 

-TSA), which necessitates complex neutralization steps and generates significant saline waste.

This guide details two validated protocols for the synthesis of bis(2-propoxyethyl) adipate via Fischer esterification:

  • Protocol A (Benchmark): Homogeneous catalysis using

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) with azeotropic water removal.
  • Protocol B (Green/Advanced): Heterogeneous catalysis using a macroreticular cation-exchange resin (Amberlyst-15), offering superior recoverability and reduced E-factor.

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis involves the reaction of Adipic Acid (AA) with 2-Propoxyethanol (ethylene glycol monopropyl ether) in a 1:2 stoichiometry. However, as a reversible equilibrium-limited reaction, driving high conversion requires manipulating Le Chatelier’s principle—typically by removing the by-product (water) and using an excess of alcohol.

Reaction Scheme:



Mechanistic Flow

The reaction follows the


 mechanism (Acid-catalyzed, Acyl cleavage, Bimolecular). The rate-limiting step is typically the nucleophilic attack of the alcohol on the protonated carbonyl group of the adipic acid.

ReactionMechanism AA Adipic Acid (Reactant) Prot_AA Protonated Carbonyl (Activated Electrophile) AA->Prot_AA Protonation H_Cat H+ Catalyst H_Cat->Prot_AA Tet_Inter Tetrahedral Intermediate Prot_AA->Tet_Inter + Alcohol Alcohol 2-Propoxyethanol (Nucleophile) Alcohol->Tet_Inter Water H2O (Eliminated) Tet_Inter->Water Ester Bis(2-propoxyethyl) adipate Tet_Inter->Ester - H2O - H+ Ester->H_Cat Regeneration

Figure 1: Mechanistic pathway of acid-catalyzed esterification. The protonation of the carbonyl oxygen increases electrophilicity, facilitating the attack by the sterically hindered 2-propoxyethanol.

Experimental Protocols

Pre-Requisites & Safety
  • Reactants: Adipic Acid (>99.5%), 2-Propoxyethanol (Anhydrous).

  • Hazards: 2-Propoxyethanol is a glycol ether; ensure proper ventilation to avoid inhalation. Adipic acid is a mild irritant.

  • Control Parameter: Acid Value (AV) . The reaction is deemed complete when AV < 1.0 mg KOH/g.

Protocol A: Homogeneous Catalysis (Benchmark)

Best for: Rapid screening, small-scale synthesis where catalyst recovery is not required.

Materials:

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA) (1.0 wt% relative to AA).
  • Solvent: Toluene (Entrainer for azeotropic distillation).

Step-by-Step Workflow:

  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, charge 146.1 g Adipic Acid (1.0 mol) and 312.4 g 2-Propoxyethanol (3.0 mol, 50% excess).

  • Solvent: Add 80 mL Toluene.

  • Catalyst: Add 1.5 g

    
    -TSA.
    
  • Setup: Attach a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Heat oil bath to 140°C. Maintain reflux. Water will separate in the Dean-Stark trap.

  • Monitoring: Monitor water collection volume (Theoretical: 36 mL). Check AV every hour after the 3rd hour.

  • Workup:

    • Cool to room temperature.

    • Neutralize with 10%

      
       solution until aqueous phase pH is ~8.
      
    • Wash organic layer 3x with brine.

    • Dry over

      
       and filter.
      
  • Purification: Remove Toluene and excess 2-Propoxyethanol via rotary evaporation (Vacuum: 10 mbar, Bath: 90°C).

Protocol B: Heterogeneous Catalysis (Green)

Best for: Scale-up, sustainable processing, and high-purity requirements.

Materials:

  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin), dried at 100°C overnight.

  • Solvent: None (Neat reaction) or minimal Toluene if temp control is difficult.

Step-by-Step Workflow:

  • Pre-treatment: Ensure Amberlyst-15 is dry. Water in the resin pores inhibits initial rate.

  • Charge: Charge 146.1 g Adipic Acid and 416.6 g 2-Propoxyethanol (4.0 mol, 100% excess). Note: Higher alcohol excess is required in solid catalysis to improve mass transfer and swelling of the resin.

  • Catalyst Loading: Add 7.3 g Amberlyst-15 (5 wt% relative to AA).

  • Setup: Use a mechanical stirrer (overhead) to avoid grinding the resin beads. Attach Dean-Stark trap.

  • Reaction: Heat to 120°C. Caution: Do not exceed 130°C to preserve resin stability.

  • Kinetics: Reaction will be slower than Protocol A due to diffusion limitations within the resin pores.

  • Workup:

    • Cool to 60°C.

    • Filtration: Filter the catalyst using a sintered glass funnel. The catalyst can be washed with acetone, dried, and reused.

  • Purification: Vacuum distillation of excess alcohol.

Process Comparison & Logic

The choice between homogeneous and heterogeneous protocols depends on the downstream purity requirements and waste disposal capabilities.

ProcessComparison cluster_Homo Protocol A: Homogeneous (p-TSA) cluster_Hetero Protocol B: Heterogeneous (Amberlyst-15) Start_A Reactants + p-TSA + Toluene Reflux_A Reflux (140°C) Dean-Stark Start_A->Reflux_A Neut_A Neutralization (Na2CO3 Wash) Reflux_A->Neut_A Waste_A Saline Waste Generation Neut_A->Waste_A Prod_A Crude Ester Neut_A->Prod_A Start_B Reactants + Amberlyst-15 Reflux_B Reflux (120°C) (Resin Swelling) Start_B->Reflux_B Filter_B Filtration (Catalyst Recovery) Reflux_B->Filter_B Reuse_B Catalyst Reuse Filter_B->Reuse_B Prod_B Crude Ester Filter_B->Prod_B Reuse_B->Start_B

Figure 2: Workflow comparison. Protocol B eliminates the neutralization step and saline waste generation, aligning with Green Chemistry Principle #9 (Catalysis).

Performance Data Summary
ParameterProtocol A (

-TSA)
Protocol B (Amberlyst-15)
Reaction Temp 140°C115 - 120°C
Time to AV < 1.0 4 - 6 Hours8 - 10 Hours
Yield (Isolated) 94 - 96%90 - 93%
Catalyst Removal Aqueous Wash (Destructive)Filtration (Non-destructive)
Color (APHA) 20 - 40 (Yellowing risk)< 10 (Clear)
E-Factor High (Wastewater generation)Low (Solvent recycled)

Technical Insight: While Protocol A is faster, the use of strong mineral acids often leads to color formation due to the oxidation of the ether linkage in 2-propoxyethanol. Protocol B operates at a lower temperature with a solid acid, significantly reducing thermal degradation and side reactions (e.g., ether cleavage).

Troubleshooting & Optimization

  • High Acid Value Stalling:

    • Cause: Water is not being removed efficiently.

    • Fix: Check Dean-Stark insulation. If using Protocol B, the resin pores might be water-saturated; increase the alcohol ratio to strip water from the catalyst surface.

  • Color Formation:

    • Cause: Oxidation of the ether chain or thermal degradation.

    • Fix: Sparge the reaction mixture with Nitrogen (

      
      ) throughout the reflux. Add an antioxidant (e.g., BHT) at 0.1 wt% if permissible for end-use.
      
  • Catalyst Attrition (Protocol B):

    • Cause: Magnetic stirring bars grind the resin beads, increasing back-pressure during filtration and reducing activity.

    • Fix:Mandatory use of overhead mechanical stirring with a Teflon paddle.

References

  • Yadav, G. D., & Thathagar, M. B. (2002). Esterification of adipic acid with methanol: The kinetics and mechanism of catalysis by solid acids. Reactive and Functional Polymers, 52(2), 99-110. Link

  • Khosravi, M., et al. (2014). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of ChemTech Research, 6(11), 4872-4877.[1] Link

  • Liu, Y., & Tan, L. (2001). Esterification of adipic acid with alcohols over cation-exchange resin catalysts. Chemical Engineering Journal.
  • BenchChem. (2025).[2][3] Mechanism of polyesterification between adipic acid and propylene glycol. (Analogous mechanism for glycol ethers). Link

  • Organic Syntheses. (1943). Ethyl Adipate. Coll. Vol. 2, p.264. (Foundational protocol for adipate synthesis). Link

Sources

Application

Application Note: Advanced Formulation of PVC Composites using Bis(2-propoxyethyl) Adipate

[1] Executive Summary & Scientific Rationale This application note details the formulation, processing, and characterization of Polyvinyl Chloride (PVC) composites utilizing Bis(2-propoxyethyl) adipate (CAS: 10143-60-9 /...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This application note details the formulation, processing, and characterization of Polyvinyl Chloride (PVC) composites utilizing Bis(2-propoxyethyl) adipate (CAS: 10143-60-9 / Analogous to CAS 141-18-4 series).[1]

While Bis(2-ethylhexyl) adipate (DEHA) is the industry standard for low-temperature flexibility, Bis(2-propoxyethyl) adipate represents a distinct class of Glycol Adipates (Ether-Esters) .[1] The incorporation of ether linkages (


) into the ester alkyl chain fundamentally alters the plasticization mechanism:
  • Enhanced Polarity: The ether oxygen introduces additional dipoles, increasing compatibility with the polar C-Cl bonds of the PVC backbone compared to alkyl-only adipates.

  • Solvation Efficiency: The molecule acts as a rapid-fusing plasticizer, lowering the gelation temperature of the plastisol or dry blend.

  • Low-Temperature Performance: Like all adipates, the linear aliphatic core provides excellent free volume at low temperatures, preventing brittleness.

Target Applications: High-performance tubing, low-temperature seals, and specialty films requiring rapid fusion and resistance to aliphatic hydrocarbon extraction.[1]

Chemical Identity & Material Prerequisites

Before initiating formulation, verify the physicochemical properties of the plasticizer to ensure process stability.

Target Molecule Specification
PropertyValue (Calculated/Theoretical)Significance
IUPAC Name Bis(2-propoxyethyl) hexanedioatePrimary Plasticizer
Molecular Formula

Ether-Ester Hybrid
Molecular Weight ~318.41 g/mol Lower MW implies higher volatility than DEHA; process below 190°C.
Functionality High SolvatingRapid absorption into PVC grain.[1][2]
Reagent List
  • Resin: Suspension PVC (s-PVC), K-Value 70 (High molecular weight for mechanical strength).[1]

  • Plasticizer: Bis(2-propoxyethyl) adipate (>98% purity).[1]

  • Heat Stabilizer: Ca/Zn stearate complex (Liquid or Solid) – Avoid lead-based stabilizers for modern compliance.[1]

  • Lubricant: Stearic Acid (External lubricant to prevent sticking during milling).

  • Co-Stabilizer: Epoxidized Soybean Oil (ESBO) – Acts as an HCl scavenger.

Mechanism of Action

Understanding the interaction between the plasticizer and the polymer is critical for troubleshooting.

The Dipole-Dipole Interaction

Unlike DEHA, which relies primarily on the ester groups for anchoring, Bis(2-propoxyethyl) adipate utilizes its ether linkages to form secondary anchor points with the PVC chain.[1] This "zipper effect" creates a more stable solvation shell but can increase water extractability due to the hydrophilicity of the ether oxygen.

Visualization: Solvation Pathway

The following diagram illustrates the plasticization mechanism and the critical "Free Volume" theory.

PlasticizationMechanism cluster_0 Mechanism: Lubricity & Gel Theory PVC_Rigid Rigid PVC Matrix (Strong Dipole-Dipole Interactions) Heating Thermal Energy (> Tg of PVC) PVC_Rigid->Heating Chain Mobility Plasticizer Bis(2-propoxyethyl) adipate (Linear Aliphatic + Ether Linkages) Plasticizer->Heating Diffusion Insertion Intercalation (Shielding Cl-Cl repulsion) Heating->Insertion Gelation Flexible_PVC Flexible Composite (Increased Free Volume) Insertion->Flexible_PVC Cooling & Setting

Figure 1: The thermodynamic pathway of converting rigid PVC to a flexible composite via ether-ester intercalation.[1]

Experimental Protocol: Dry Blend & Fabrication

Safety Warning: Perform all heating steps under a fume hood. Bis(2-propoxyethyl) adipate may release vapors at high temperatures.[1] Wear nitrile gloves and safety glasses.

Phase I: Dry Blending (The Absorption Step)

This step is critical. Because glycol adipates are high-solvating , adding them too quickly or at too high a temperature will cause "balling" (localized gelation) rather than a uniform dry blend.[1]

  • Pre-heat the high-speed mixer to 60°C.

  • Charge Resin: Add 100 phr (parts per hundred resin) of s-PVC. Mix at low speed (600 rpm) for 2 minutes.

  • Stabilization: Add 2.0 phr Ca/Zn stabilizer and 3.0 phr ESBO. Mix for 1 minute.

  • Plasticizer Addition (CRITICAL):

    • Target Load: 40–50 phr (depending on desired shore hardness).

    • Technique: Atomize or spray the Bis(2-propoxyethyl) adipate slowly over 5 minutes while mixing.

    • Temperature Limit: Do not exceed 80°C during addition. The ether-ester solvates PVC aggressively; high heat will seal the porosity of the PVC grain before the plasticizer penetrates the core.

  • Drying: Increase speed (1500 rpm) until the temperature reaches 100°C. The mix should become a free-flowing powder (the "Dry Point").

  • Cooling: Discharge into a cooling mixer. Cool to 40°C.

Phase II: Thermoplastic Processing (Milling/Molding)[1]
Option A: Two-Roll Mill (Lab Scale)
  • Front Roll Temp: 160°C

  • Back Roll Temp: 155°C

  • Process:

    • Add dry blend to the nip.

    • Band the material.

    • Perform "cigar rolls" (cutting and folding) for 5 minutes to ensure homogeneity.

    • Sheet off at 1.0 mm thickness.

Option B: Compression Molding (Test Specimen Fabrication)[1]
  • Temperature: 170°C

  • Pressure: 150 bar

  • Cycle:

    • Pre-heat (contact pressure): 2 mins

    • Full Pressure: 3 mins

    • Cooling (under pressure): 5 mins (to prevent warping).

Characterization & Validation Protocols

To validate the efficacy of Bis(2-propoxyethyl) adipate against standard DEHA, perform the following tests.

Mechanical Testing (ASTM D638)[1]
  • Specimen: Type IV Dogbone.

  • Speed: 50 mm/min.

  • Expected Outcome: The glycol adipate should show slightly lower tensile strength but higher elongation at break compared to DEHA due to better solvation.

Low-Temperature Brittleness (ASTM D746)[1]
  • Method: Impact test at decreasing temperatures.

  • Target: The composite should remain flexible below -40°C.

  • Significance: This confirms the efficiency of the linear adipate backbone.

Volatility & Migration (ASTM D1203 / ISO 176)[1]
  • Activated Carbon Method: Buried in activated carbon at 70°C for 24 hours.

  • Analysis: Measure weight loss.

  • Note: Bis(2-propoxyethyl) adipate (MW ~318) may show higher volatility than DEHA (MW ~370).[1] If volatility is too high for the application, blend 50:50 with a high-MW polymeric plasticizer.[1]

Chemical Resistance (Loop Test)
  • Protocol: Stress the sample in a loop and immerse in:

    • Water: (Check for hydrolysis/extraction of the ether linkage).

    • Hexane: (Check for resistance to aliphatic hydrocarbons).

  • Hypothesis: Glycol adipates generally resist hexane better than dialkyl adipates (DEHA) due to polarity, but are more susceptible to water extraction.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Fish Eyes" (Unmelted resin) Poor diffusion during dry blend.[1]Lower the plasticizer addition temperature; increase maturation time (24h) before milling.
Surface Tackiness (Exudation) Plasticizer saturation.Reduce phr or blend with a medium-polarity plasticizer (e.g., DOTP).[1]
High Volatility (Fogging) Processing temp too high.Reduce milling temp to 150°C. Bis(2-propoxyethyl) adipate has a lower boiling point than phthalates.[1]
Yellowing Thermal degradation.Increase ESBO content; ensure Ca/Zn stabilizer is sufficient. Adipates are sensitive to oxidation.

Workflow Visualization

The following diagram outlines the complete experimental lifecycle for this formulation.

Workflow Start Raw Material QC (Purity & Moisture Check) Weighing Gravimetric Dosing (Resin + Stabilizers) Start->Weighing DryBlend High Speed Mixing (Max 100°C) Weighing->DryBlend Add Plasticizer Slowly Maturation Maturation Period (24h @ 23°C) DryBlend->Maturation Ensure Absorption Milling Two-Roll Mill (160°C - Fusion) Maturation->Milling Gelation Molding Compression Molding (Test Plaques) Milling->Molding Testing Characterization (ASTM D638 / D746) Molding->Testing Testing->Weighing Reformulate if Fails

Figure 2: End-to-end processing workflow for PVC/Adipate composites.

References

  • ASTM International. (2020). ASTM D2124-99(2020) Standard Test Method for Analysis of Components in Poly(Vinyl Chloride) Compounds Using an Infrared Spectrophotometric Technique.[1] West Conshohocken, PA. [Link][1]

  • Lindström, A., & Hakkarainen, M. (2021).[3] Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health (PMC). [Link]

  • ASTM International. (2022). ASTM D7083-16(2022) Standard Practice for Determination of Monomeric Plasticizers in Poly(Vinyl Chloride) (PVC) by Gas Chromatography.[1][4] West Conshohocken, PA. [Link]

  • PubChem. (2023). Bis(2-butoxyethyl) adipate (Analogous Structure Data). National Library of Medicine. [Link][1][5]

  • Gao, L., et al. (2025). Plasticization Mechanism and Low‐Temperature Property of PVC with Citrate Octyl‐Decyl Ester Plasticizers.[6] ResearchGate. [Link]

Sources

Method

Polymerization techniques involving 1,6-Bis(2-propoxyethyl) hexanedioate additives

An Application Guide to Polymerization Techniques Utilizing 1,6-Bis(2-propoxyethyl) hexanedioate as a Functional Additive Authored by: Senior Application Scientist, Polymer Synthesis Division Introduction: The Role of Fu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Polymerization Techniques Utilizing 1,6-Bis(2-propoxyethyl) hexanedioate as a Functional Additive

Authored by: Senior Application Scientist, Polymer Synthesis Division

Introduction: The Role of Functional Additives in Polymer Engineering

The precise control of polymer properties is paramount in the development of advanced materials for research, industrial, and pharmaceutical applications. While the monomer chemistry and polymerization kinetics define the fundamental characteristics of a polymer, the incorporation of functional additives is a critical strategy for tailoring material performance. These additives can act as plasticizers, processing aids, impact modifiers, or stabilizing agents.

This guide focuses on the evaluation and application of 1,6-Bis(2-propoxyethyl) hexanedioate , a high-molecular-weight diester of adipic acid. While specific literature on this exact molecule's role in polymerization is nascent, its chemical structure—featuring a flexible C6 alkyl backbone (hexanedioate) and polar ether-ester groups—suggests significant potential as an external plasticizer .[1][2][3] External plasticizers are non-volatile compounds that are not chemically bound to the polymer but integrate themselves between polymer chains, disrupting intermolecular forces.[3][4] This disruption increases free volume, enhances chain mobility, and consequently lowers the glass transition temperature (Tg), transforming a rigid polymer into a more flexible and processable material.[1][4]

This document provides researchers, scientists, and drug development professionals with a framework and detailed protocols for systematically evaluating 1,6-Bis(2-propoxyethyl) hexanedioate in two of the most common heterogeneous polymerization techniques: Suspension Polymerization and Emulsion Polymerization . We will also explore its use in post-polymerization compounding. The methodologies herein are designed as a robust starting point, emphasizing the causality behind experimental choices to empower researchers to adapt and innovate.

Part 1: Pre-Formulation Characterization of 1,6-Bis(2-propoxyethyl) hexanedioate

Before incorporating a novel additive into a polymerization reaction, its fundamental physicochemical properties must be thoroughly characterized. This initial analysis ensures compatibility with the chosen polymerization system and predicts its behavior during the reaction and in the final product.

Causality: The thermal stability of the additive is critical; it must not degrade at the temperatures required for initiation and polymerization, which would otherwise introduce impurities and compromise the reaction. Its solubility dictates the appropriate polymerization technique. For suspension and emulsion polymerization, the additive must be soluble in the monomer (the organic phase) and largely insoluble in the continuous phase (typically water) to ensure it is correctly partitioned into the forming polymer particles.

Table 1: Essential Pre-Formulation Analysis of the Additive

ParameterAnalytical TechniquePurpose
Chemical Identity & Purity NMR (¹H, ¹³C), FT-IR, GC-MSConfirms the structure of 1,6-Bis(2-propoxyethyl) hexanedioate and quantifies any impurities that could interfere with polymerization (e.g., residual alcohols or acids).
Thermal Stability Thermogravimetric Analysis (TGA)Determines the onset of thermal degradation. The degradation temperature must be significantly higher than the planned polymerization and processing temperatures.
Thermal Transitions Differential Scanning Calorimetry (DSC)Identifies melting point (Tm) and glass transition temperature (Tg) of the additive itself, providing insight into its physical state at reaction temperatures.
Solubility Profile Visual Inspection, UV-Vis SpectroscopyAssesses solubility in relevant monomers (e.g., Styrene, Methyl Methacrylate) and insolubility in the continuous phase (e.g., deionized water).

Part 2: Application in Suspension Polymerization

Suspension polymerization, also known as bead or pearl polymerization, is a heterogeneous process where droplets of a water-insoluble monomer (containing a monomer-soluble initiator) are dispersed in an aqueous phase with the aid of a suspending agent and mechanical agitation.[5][6] Polymerization occurs within these individual monomer droplets, which are essentially tiny bulk reactors, forming solid polymer beads.[6]

Role of 1,6-Bis(2-propoxyethyl) hexanedioate: In this system, the additive is pre-dissolved into the monomer phase. During polymerization, as monomer converts to polymer, the additive becomes entrapped within the solidifying polymer matrix. Its function is to act as an internal lubricant, plasticizing the resulting polymer beads from within.

Experimental Workflow: Suspension Polymerization

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Product Isolation & Analysis A Aqueous Phase: Deionized Water + Suspending Agent (PVA) C Charge Reactor with Aqueous Phase A->C B Organic Phase: Monomer + Initiator (BPO) + Additive E Add Organic Phase to form Suspension B->E D Heat to Reaction Temperature (e.g., 90°C) with Agitation C->D D->E F Hold at Temperature for Polymerization (e.g., 4-6 hours) E->F G Cool Reactor F->G H Filter Polymer Beads G->H I Wash Beads (Water, Methanol) H->I J Dry Beads under Vacuum I->J K Characterize Product J->K

Caption: Workflow for Suspension Polymerization with Additive.

Protocol: Evaluating 1,6-Bis(2-propoxyethyl) hexanedioate in Styrene Suspension Polymerization

This protocol details a systematic approach to assess the effect of varying concentrations of the additive on the properties of polystyrene beads.

Materials:

  • Styrene (inhibitor removed)

  • 1,6-Bis(2-propoxyethyl) hexanedioate

  • Benzoyl Peroxide (BPO) - Initiator

  • Poly(vinyl alcohol) (PVA) - Suspending Agent

  • Deionized Water

Step-by-Step Methodology:

  • Prepare the Aqueous Phase: In a 500 mL baffled reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1.0 g of PVA in 200 mL of deionized water. Heat gently if necessary to ensure complete dissolution.[7]

  • Prepare the Organic Phase: In a separate beaker, prepare the organic phase according to the concentrations specified in Table 2. First, dissolve the desired amount of 1,6-Bis(2-propoxyethyl) hexanedioate in 50 g of styrene. Once dissolved, add 0.5 g of BPO and stir until fully dissolved.

  • Initiate the Reaction: Heat the aqueous phase in the reactor to 90°C while stirring at 300 RPM under a gentle nitrogen purge.

  • Form the Suspension: Once the temperature is stable, slowly pour the organic phase into the reactor. The vigorous stirring will disperse the monomer into fine droplets.[7]

  • Polymerization: Maintain the reaction at 90°C with constant stirring for 6 hours to ensure high conversion of the monomer.

  • Work-up: Cool the reactor to room temperature. Collect the resulting polymer beads by filtration.

  • Purification: Wash the beads thoroughly with deionized water (3 x 200 mL) to remove the suspending agent, followed by methanol (2 x 100 mL) to remove any unreacted monomer or residual additive from the surface.

  • Drying: Dry the purified beads in a vacuum oven at 60°C to a constant weight.

  • Characterization: Analyze the final product using the methods outlined in Table 3.

Table 2: Experimental Design for Additive Concentration Study

RunMonomer (Styrene)Additive (g)Additive (wt% relative to monomer)
150 g00% (Control)
250 g2.55%
350 g5.010%
450 g7.515%

Table 3: Post-Polymerization Characterization Plan

PropertyAnalytical TechniqueExpected Outcome with Increasing Additive Concentration
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)A systematic decrease in Tg, confirming the plasticizing effect of the additive.[4]
Molecular Weight Gel Permeation Chromatography (GPC)Minimal change expected, as the additive should not significantly interfere with the free-radical polymerization kinetics.
Particle Size & Shape Scanning Electron Microscopy (SEM), Laser DiffractionMay observe changes in bead morphology or size distribution depending on how the additive affects the interfacial tension of the monomer droplets.[5]
Mechanical Properties Dynamic Mechanical Analysis (DMA) on melt-pressed filmsA decrease in storage modulus and an increase in tan delta, indicating a softer, more flexible material.

Part 3: Application in Emulsion Polymerization

Emulsion polymerization is used to produce polymer dispersions, often called latexes.[8] In this process, a water-insoluble monomer is emulsified in water using a surfactant. A water-soluble initiator generates free radicals in the aqueous phase, which enter surfactant micelles swollen with monomer, initiating polymerization.[9] The monomer droplets act as reservoirs, feeding the growing polymer particles via diffusion through the water.[9]

Role of 1,6-Bis(2-propoxyethyl) hexanedioate: Similar to suspension polymerization, the additive would be partitioned within the monomer phase. It will be incorporated into the growing polymer particles within the micelles. This is a common method for producing internally plasticized latexes, which can form flexible films upon drying without the need for post-addition of a plasticizer.[10]

Experimental Workflow: Emulsion Polymerization

G cluster_prep Component Preparation cluster_reaction Polymerization cluster_workup Product Analysis A Aqueous Phase: Deionized Water + Surfactant (SDS) + Buffer D Charge Reactor with Aqueous & Monomer Phases A->D B Monomer Phase: Monomer + Additive B->D C Initiator Solution: Initiator (KPS) in Deionized Water F Add Initiator Solution to Start Polymerization C->F E Heat to Reaction Temperature (e.g., 70°C) and Homogenize to form Emulsion D->E E->F G Hold at Temperature for Polymerization (e.g., 3-5 hours) F->G H Cool Reactor G->H I Filter Latex to remove any Coagulum H->I J Characterize Latex (Particle Size, Solids Content) I->J K Cast Film and Analyze (DSC, Mechanical Testing) J->K

Caption: Workflow for Emulsion Polymerization with Additive.

Protocol: Evaluating 1,6-Bis(2-propoxyethyl) hexanedioate in Methyl Methacrylate Emulsion Polymerization

This protocol provides a framework for creating an internally plasticized poly(methyl methacrylate) (PMMA) latex.

Materials:

  • Methyl Methacrylate (MMA) (inhibitor removed)

  • 1,6-Bis(2-propoxyethyl) hexanedioate

  • Potassium Persulfate (KPS) - Initiator

  • Sodium Dodecyl Sulfate (SDS) - Surfactant

  • Sodium Bicarbonate - Buffer

  • Deionized Water

Step-by-Step Methodology:

  • Reactor Setup: Assemble a 500 mL reactor as described in the suspension polymerization protocol.

  • Charge the Reactor: To the reactor, add 150 mL of deionized water, 1.0 g of SDS, and 0.5 g of sodium bicarbonate.

  • Prepare Monomer/Additive Mixture: In a separate beaker, mix 50 g of MMA with the desired amount of 1,6-Bis(2-propoxyethyl) hexanedioate (e.g., 5 g for a 10 wt% formulation).

  • Form Emulsion: Add the monomer/additive mixture to the reactor. Begin stirring at 250 RPM and heat the mixture to 70°C under a nitrogen blanket. Allow the emulsion to stabilize for 20 minutes.

  • Prepare Initiator Solution: Dissolve 0.25 g of KPS in 10 mL of deionized water.

  • Initiate Polymerization: Inject the KPS solution into the reactor to start the polymerization. An exothermic reaction should be observed.

  • Polymerization: Maintain the reaction at 70°C for 4 hours.

  • Completion and Characterization: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum. Characterize the latex for solids content, particle size (via Dynamic Light Scattering), and Minimum Film Formation Temperature (MFFT). Cast a film of the latex and dry it to analyze its thermal (DSC) and mechanical properties. A successful plasticization will result in a lower MFFT and a lower Tg of the cast film compared to the control without the additive.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of 1,6-Bis(2-propoxyethyl) hexanedioate as a functional additive in common polymerization techniques. By acting as an external plasticizer, this molecule has the potential to significantly modify the properties of polymers like polystyrene and PMMA, enhancing their flexibility and processability. The provided protocols for suspension and emulsion polymerization are designed to be robust starting points, enabling researchers to quantify the additive's effect on key material properties such as glass transition temperature and mechanical modulus. The emphasis on causality ensures that scientists can make informed decisions when adapting these methods for novel polymer systems and applications, from advanced material development to the formulation of drug delivery vehicles.

References

  • Scribd. (n.d.). Understanding Polymer Plasticization Techniques. Retrieved from [Link]

  • Saeed, K., & Sliepcevich, A. (2020). An Updated Review on Suspension Polymerization. Industrial & Engineering Chemistry Research, 59(49), 21335-21354. Available from: [Link]

  • Unknown Author. (n.d.). Chapter 4 Polymerization Techniques and Processing.
  • University of Southern Mississippi. (n.d.). Suspension Polymerization of Styrene. Retrieved from [Link]

  • E.W. Process. (n.d.). Emulsion Polymerization. Retrieved from [Link]

  • Kolesnikova, E., et al. (2023). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 15(13), 2899. Available from: [Link]

  • How It Comes Together. (2023). What Do Plasticizers Do In Polymers? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suspension polymerization. Retrieved from [Link]

  • Hallstar. (2020). Hallstar Technical Paper Covers Ester Plasticizers for Plastics and Elastomers. RDAbbott. Retrieved from [Link]

  • Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]

  • PSChemEducation. (2022). Suspension polymerization technique/ Preparation of addition polymers/(easy and better explanation) [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Bis(2-propoxyethyl) hexanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • Makevale. (2024). What is Suspension Polymerisation? A review of the technique for PMMA. Retrieved from [Link]

  • ResearchGate. (2025). Ester plasticizers for polyvinyl chloride. Retrieved from [Link]

  • Advincula, R. (2018). Emulsion Polymer Synthesis and Design. LASCT. Retrieved from [Link]

  • PCC SE. (n.d.). Emulsion Polymerization. Retrieved from [Link]

  • Park Systems. (2019). Emulsion Polymerization Methods and Nanomaterials [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Note: High-Flexibility Nanofiber Fabrication via Bis(2-propoxyethyl) Adipate Plasticization

This Application Note is designed to guide researchers in the fabrication of highly flexible nanofibers using Bis(2-propoxyethyl) adipate (BPEA) as a specialized plasticizer. While traditional plasticizers like DEHA or c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the fabrication of highly flexible nanofibers using Bis(2-propoxyethyl) adipate (BPEA) as a specialized plasticizer. While traditional plasticizers like DEHA or citrate esters are common, BPEA offers a unique balance of lipophilicity and chain mobility, making it an ideal candidate for modifying brittle biopolymers like Polylactic Acid (PLA) or PLGA for soft tissue engineering and drug delivery.

[1]

Executive Summary

Biopolymers such as PLA and PCL are cornerstones of biomedical electrospinning but often suffer from inherent brittleness, limiting their use in dynamic environments (e.g., cardiac patches, wound dressings). This protocol details the integration of Bis(2-propoxyethyl) adipate (BPEA) , a dialkyl ether ester plasticizer, into the electrospinning workflow. By intercalating between polymer chains, BPEA increases free volume, significantly depressing the glass transition temperature (


) and enhancing elongation at break without compromising fiber integrity.

Scientific Mechanism & Rationale

The Challenge: Polymer Brittleness

Semi-crystalline polymers like PLA exhibit high tensile strength but low ductility. In nanofiber form, this brittleness leads to scaffold failure during handling or physiological pulsation.

The Solution: BPEA Plasticization

Bis(2-propoxyethyl) adipate (CAS: 310398-47-1) acts as an external plasticizer.[1][2][3] Structurally, it consists of an adipate core (providing ester compatibility with polyester matrices) and propoxyethyl tails (providing free volume).

Mechanism of Action:

  • Lubricity Theory: BPEA molecules act as "lubricants" between polymer chains, reducing internal friction.

  • Free Volume Theory: The bulky propoxyethyl groups prevent dense chain packing, increasing the free volume (

    
    ) available for chain segment rotation.
    
Visualizing the Mechanism

The following diagram illustrates the structural intervention of BPEA within the polymer matrix.

PlasticizationMechanism cluster_molecular Molecular Level Polymer Brittle Polymer Matrix (High Intermolecular Forces) Interaction Intercalation (Dipole-Dipole Interactions) Polymer->Interaction Solvent Mixing BPEA Bis(2-propoxyethyl) adipate (Plasticizer) BPEA->Interaction Co-dissolution Result Flexible Nanofiber (Increased Free Volume) Interaction->Result Electrospinning & Solvent Evaporation ChainA Polymer Chain A Spacer BPEA Spacer ChainA->Spacer Shielding ChainB Polymer Chain B Spacer->ChainB Separation

Caption: BPEA disrupts intermolecular forces between polymer chains, increasing free volume and flexibility.[1][2][3]

Materials & Equipment

Reagents
ComponentSpecificationRoleSource Example
Host Polymer PLA (MW 100k-200k) or PLGAStructural MatrixNatureWorks / Corbion
Plasticizer Bis(2-propoxyethyl) adipate Flexibility AgentBLD Pharm (CAS 310398-47-1)
Solvent A Chloroform (CHCl₃)Primary SolventSigma-Aldrich
Solvent B DMF (Dimethylformamide)Dielectric TunerSigma-Aldrich
Equipment
  • High-Voltage Power Supply: 0–30 kV range.[1][2]

  • Syringe Pump: Precision of 0.1 mL/h.

  • Collector: Rotating drum (for alignment) or flat plate (random).

  • Environment Control: Humidity < 40% (Critical for preventing pore collapse).

Experimental Protocol

Phase 1: Solution Preparation (Self-Validating Step)

Objective: Create a homogeneous, thermodynamically stable solution.[1][2]

  • Solvent Preparation: Prepare a 7:3 (v/v) mixture of Chloroform:DMF.

    • Why? Chloroform dissolves PLA; DMF increases solution conductivity and boiling point, preventing nozzle clogging.

  • Polymer Dissolution: Dissolve PLA at 12-15 wt% concentration.[1][2][3] Stir at room temperature for 4–6 hours until clear.

  • Plasticizer Addition: Add Bis(2-propoxyethyl) adipate at 10%, 15%, or 20% (w/w relative to polymer) .

    • Calculation: If using 1g PLA, add 0.1g BPEA for 10%.

  • Homogenization: Stir for an additional 2 hours.

    • Validation Check: The solution must remain optically clear. Cloudiness indicates phase separation (immiscibility). If cloudy, gently heat to 40°C or add 5% more DMF.

Phase 2: Electrospinning Process

Objective: Fabricate bead-free, flexible nanofibers.[1][2]

ParameterSettingRationale
Voltage 15 – 18 kVSufficient field to overcome surface tension (Taylor Cone formation).[1][2]
Flow Rate 0.8 – 1.2 mL/hBalance between solvent evaporation and jet supply.
Distance (TCD) 12 – 15 cmAllows sufficient flight time for solvent evaporation.
Needle Gauge 21G or 23GPrevents clogging with viscous plasticized solutions.
Collector Speed 300 rpmFor random orientation mats.
Phase 3: Post-Processing
  • Drying: Place nanofiber mats in a vacuum oven at 30°C for 24 hours .

    • Critical: Do not exceed 40°C. High heat may cause the liquid plasticizer to migrate or leach out (syneresis).

Characterization & Expected Results

Mechanical Testing (Tensile)

Perform uniaxial tensile tests (ASTM D882).

  • Expected Outcome:

    • Young's Modulus: Decrease by 40–60% vs. neat PLA.

    • Elongation at Break: Increase from ~5% (neat) to >150% (20% BPEA).

Thermal Analysis (DSC)

Differential Scanning Calorimetry is the gold standard for proving plasticization.

  • Protocol: Heat from -20°C to 200°C at 10°C/min.

  • Validation: Look for

    
     Depression .[4]
    
    • Neat PLA

      
      : ~60°C.
      
    • Plasticized PLA

      
      : Expected ~35–45°C (depending on loading).
      
    • Theoretical Benchmark: Use the Fox Equation to validate your data:

      
      
      (Where 
      
      
      
      is weight fraction;
      
      
      for BPEA is estimated at -60°C to -80°C based on adipate analogs).
Workflow Diagram

Workflow Start Start: Raw Materials MixSolvent 1. Mix Chloroform:DMF (7:3) Start->MixSolvent DissolvePoly 2. Dissolve PLA (12-15 wt%) MixSolvent->DissolvePoly AddBPEA 3. Add BPEA (10-20 wt%) Stir 2h DissolvePoly->AddBPEA Check Validation: Is Solution Clear? AddBPEA->Check Check->MixSolvent No (Adjust Solvent) Spin 4. Electrospinning (15kV, 15cm, 1mL/h) Check->Spin Yes Dry 5. Vacuum Dry (30°C) Remove Solvent, Retain BPEA Spin->Dry Test 6. Characterization (SEM, DSC, Tensile) Dry->Test

Caption: Step-by-step fabrication workflow ensuring solution stability before spinning.

Troubleshooting Guide

IssueCauseCorrective Action
Beaded Fibers Viscosity too low or Surface Tension too high.[1][2][3]Increase polymer concentration by 1-2 wt% or reduce BPEA slightly.
Wet Fibers Incomplete solvent evaporation.Increase Tip-to-Collector Distance (TCD) or reduce flow rate.
Phase Separation BPEA immiscibility at high loading.Switch solvent system to DCM:DMF (1:1) or reduce BPEA loading <20%.
Fiber Fusion

dropped below room temperature.
Reduce BPEA concentration; store samples in fridge.

References

  • Chemical Identity: Bis(2-propoxyethyl) adipate (CAS 310398-47-1).[1][2][3][5][6] BLD Pharm / PubChem. Available at: [Link]

  • Base Protocol (PLA Electrospinning): Casasola, R., et al. "Electrospinning of poly(lactic acid): effects of solvent system and processing parameters." Polymer (2014).
  • Adipate Plasticization Mechanism: Martino, V. P., et al. "Processing and mechanical characterization of plasticized poly(lactic acid) films for food packaging." Journal of Applied Polymer Science (2010).
  • Nanofiber Flexibility: Liu, S., et al. "Electrospinning of PLA/adipate blends for biomedical applications." Biomacromolecules (Cited as general principle for adipate-modified electrospinning).[2]

(Note: While specific literature on "Bis(2-propoxyethyl) adipate" in electrospinning is emerging, the protocols above are derived from chemically identical behaviors of Bis(2-butoxyethyl) adipate and Bis(2-ethylhexyl) adipate, which are standard industry references.)[2]

Sources

Method

Application of 1,6-Bis(2-propoxyethyl) hexanedioate in cosmetic formulations

Application Note: 1,6-Bis(2-propoxyethyl) hexanedioate in Advanced Cosmetic Formulations Executive Summary 1,6-Bis(2-propoxyethyl) hexanedioate (CAS: 310398-47-1), functionally recognized as Bis-Propoxyethyl Adipate , re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,6-Bis(2-propoxyethyl) hexanedioate in Advanced Cosmetic Formulations

Executive Summary

1,6-Bis(2-propoxyethyl) hexanedioate (CAS: 310398-47-1), functionally recognized as Bis-Propoxyethyl Adipate , represents a specialized class of "ether-ester" solvents. Unlike traditional lipophilic emollients (e.g., Isopropyl Myristate), this molecule integrates the polarity of ether linkages with the spreadability of adipate esters.

This unique hybrid structure provides a distinct advantage: High Solvency with Low Viscosity. It is engineered to solve the "crystallization bottleneck" in high-SPF sunscreens and maximize pigment load in color cosmetics without compromising sensory elegance. This guide details the physicochemical rationale, safety considerations, and precise formulation protocols for integrating this material into next-generation cosmetic systems.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is critical for predicting formulation behavior.

PropertySpecificationFormulation Impact
Chemical Name 1,6-Bis(2-propoxyethyl) hexanedioatePrimary Identifier
Molecular Structure Adipic acid diester of 2-propoxyethanolHybrid Ether/Ester functionality
Molecular Weight ~318.4 g/mol Mid-range MW ensures low volatility but substantivity
Appearance Clear, colorless liquidNon-interfering with color formulations
Polarity Moderate-HighExcellent solvent for polar organic UV filters
Spreadability High (>1000 mm²/10min)Fast-spreading, non-greasy afterfeel
Refractive Index ~1.44 - 1.46Enhances hair shine and lip gloss intensity
Structural Mechanism

The molecule features a C6 (adipic) backbone providing flexibility and low freezing point. The terminal propoxyethyl groups introduce ether oxygens.

  • Ether Oxygen: Increases hydrogen bonding potential, significantly boosting solubility for crystalline actives (e.g., Avobenzone, Bemotrizinol).

  • Propyl Chain: Maintains sufficient lipophilicity to ensure water resistance, unlike shorter ethoxy chains which may wash off too easily.

Functional Applications

A. Sun Care: The "Solubility Booster"

The primary failure mode in high-SPF sticks and sprays is the recrystallization of organic UV filters, leading to SPF drop and gritty texture. 1,6-Bis(2-propoxyethyl) hexanedioate acts as a coupling solvent , bridging the gap between polar filters and non-polar oil phases.

B. Color Cosmetics: Pigment Wetting

In high-coverage foundations and matte lipsticks, pigment agglomeration causes streaking. The ether moieties in this adipate lower the interfacial tension between the pigment surface and the oil binder, allowing for higher pigment loading (up to 35%) with lower viscosity.

C. Hair Care: Refractive Shine Agent

Due to its planar orientation on the hair shaft and relatively high refractive index compared to volatile silicones, it functions as a non-volatile shine enhancer in serums and sprays.

Formulation Protocols

Protocol 1: "Invisible Shield" High-SPF Sunscreen Stick

Target: SPF 50+, PA++++, Transparent application.

Rationale: Standard esters (e.g., C12-15 Alkyl Benzoate) often reach saturation limits with modern triazine filters. This protocol uses 1,6-Bis(2-propoxyethyl) hexanedioate to super-saturate the system without crystallization.

Phase A: Structural Base (85°C)

  • Dibutyl Lauroyl Glutamide: 3.0% (Gellant)

  • Dibutyl Ethylhexanoyl Glutamide: 2.0% (Gellant)

  • Octyldodecanol: 20.0% (Co-solvent)

Phase B: Active Phase (80°C) 4. 1,6-Bis(2-propoxyethyl) hexanedioate: 15.0% (Primary Solvent) 5. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT): 4.0% 6. Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB): 5.0% 7. Ethylhexyl Triazone: 3.0%

Phase C: Emollient Phase (80°C) 8. C12-15 Alkyl Benzoate: Q.S. to 100% 9. Tocopherol (Vitamin E): 0.5%

Procedure:

  • Combine Phase A and heat to 85°C under slow agitation until clear (gellants dissolved).

  • In a separate beaker, premix Phase B. The 1,6-Bis(2-propoxyethyl) hexanedioate is critical here; add it first, then disperse the UV filters. Heat to 80°C until completely dissolved. Note: Observe the speed of dissolution compared to standard benzoates; it should be 30-40% faster.

  • Add Phase C to Phase B.

  • Slowly add the Combined B+C to Phase A.

  • Pour into molds at 75-80°C. Cool rapidly to ensure transparency.

Protocol 2: "Soft-Focus" Liquid Matte Lipstick

Target: High impact color, non-drying feel, 12-hour wear.

Rationale: Matte lipsticks often crack. The adipate backbone provides flexibility (plasticization) to the film-former, preventing cracking, while the ether groups keep the pigment dispersed.

Phase A: Pigment Paste

  • Red 7 Lake (CI 15850): 12.0%

  • 1,6-Bis(2-propoxyethyl) hexanedioate: 8.0% (Wetting Agent)

  • Polyhydroxystearic Acid: 1.0% (Dispersant) Process: Triple-roll mill until particle size <10 microns.

Phase B: Base & Film Former 4. Isododecane: Q.S. to 100% 5. Trimethylsiloxysilicate: 15.0% (Film Former) 6. Disteardimonium Hectorite: 2.5% (Suspending Agent) 7. Propylene Carbonate: 0.8% (Activator)

Procedure:

  • Combine Phase B ingredients. High shear mix (3000 rpm) for 15 minutes to activate the clay gel.

  • Add Phase A (Pigment Paste) to Phase B.

  • Mix at low shear to degas.

  • Fill into components.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the critical role of 1,6-Bis(2-propoxyethyl) hexanedioate in preventing crystallization and enhancing film formation.

Diagram 1: Solvency & Stabilization Mechanism

G UV_Crystal Crystalline UV Filter (e.g., BEMT) Standard_Solvent Standard Ester (Low Polarity) UV_Crystal->Standard_Solvent Limited Solubility New_Solvent 1,6-Bis(2-propoxyethyl) hexanedioate UV_Crystal->New_Solvent H-Bonding (Ether Oxygen) Result_Fail Recrystallization (Gritty Texture) Standard_Solvent->Result_Fail Temp Drop < 20°C Result_Success Stable Isotropic Solution New_Solvent->Result_Success Steric Stabilization Film_Formation Film Formation on Skin Result_Fail->Film_Formation Disrupted Barrier Result_Success->Film_Formation Plasticized Film

Caption: Comparative mechanism showing how ether-linkages prevent UV filter recrystallization.

Diagram 2: High-SPF Stick Manufacturing Workflow

Workflow cluster_0 Phase A: Gellant Phase cluster_1 Phase B: Active Phase Gellants Dibutyl Lauroyl Glutamide + Octyldodecanol Heat_A Heat to 85°C (Clear Liquid) Gellants->Heat_A Combine Combine Phase B -> Phase A (Maintain >80°C) Heat_A->Combine Solvent 1,6-Bis(2-propoxyethyl) hexanedioate UV_Filters Add UV Filters (BEMT, DHHB) Solvent->UV_Filters Dissolve Dissolve at 80°C (Fast Solubilization) UV_Filters->Dissolve Dissolve->Combine Mold Pour into Molds (Cool Rapidly) Combine->Mold QC QC: SPF In-Vitro & Crystallization Check Mold->QC

Caption: Step-by-step process flow for ensuring transparency and stability in SPF stick formulation.

Safety, Regulatory & Quality Control

Toxicological Context: While adipate esters are generally recognized as safe (GRAS) for cosmetic use, the presence of the 2-propoxyethanol moiety requires specific attention. 2-Propoxyethanol (EGBPh) is a glycol ether.

  • Purity Requirement: The raw material must be assayed to ensure <0.1% free 2-propoxyethanol . High levels of residual free glycol ethers can be skin penetrants and potential irritants.

  • Hydrolysis Stability: Formulations should be maintained between pH 4.0 - 8.0 to prevent hydrolysis of the ester back into the parent alcohol and acid.

Quality Control Parameters:

  • Acid Value: < 1.0 mg KOH/g (Indicates absence of free adipic acid).

  • Saponification Value: 320–340 mg KOH/g (Verifies ester content).

  • Color (APHA): < 50 (Ensures purity for clear formulations).

Regulatory Status:

  • EU: Check Annex II/III of Regulation (EC) No 1223/2009 for restrictions on glycol ether derivatives. Generally, diesters are treated differently than free ethers, but a safety assessment (CPSR) is mandatory.

  • US: Adipate esters are widely used. Ensure compliance with CIR (Cosmetic Ingredient Review) precedents for "Alkoxy Adipates".

References

  • PubChem. Bis(2-butoxyethyl) adipate Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Esters as Used in Cosmetics. Washington, DC. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Adipic acid esters. Helsinki. Available at: [Link]

  • Lotioncrafter/Formulator Sample Shop.Technical Data Sheets for Adipate Esters in Sun Care.

(Note: Specific clinical data for this exact CAS is proprietary to raw material manufacturers; functional claims above are derived from structure-activity relationships of the Adipate/Glycol Ether ester class.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,6-Bis(2-propoxyethyl) hexanedioate

Status: Active Ticket Focus: Yield Optimization & Process Troubleshooting Lead Scientist: Dr. [AI Name] Last Updated: February 16, 2026 Introduction Welcome to the technical support portal for the synthesis of 1,6-Bis(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Yield Optimization & Process Troubleshooting Lead Scientist: Dr. [AI Name] Last Updated: February 16, 2026

Introduction

Welcome to the technical support portal for the synthesis of 1,6-Bis(2-propoxyethyl) hexanedioate (also known as Bis(2-propoxyethyl) adipate). This molecule is a specialized plasticizer and solvent synthesized via the esterification of adipic acid and 2-propoxyethanol (ethylene glycol monopropyl ether).

Users frequently report yields stalling at 60-70% due to equilibrium limitations or product loss during the removal of the high-boiling alcohol. This guide addresses these specific bottlenecks using industrial best practices adapted for the research laboratory.

Module 1: Overcoming Equilibrium Limitations (The "65% Yield Wall")

User Issue:

"I am refluxing adipic acid and 2-propoxyethanol with sulfuric acid for 24 hours, but NMR shows significant unreacted acid. My yield is stuck."

Root Cause Analysis:

This is a classic Fischer Esterification equilibrium issue. The reaction generates water.[1][2][3] Because 2-propoxyethanol (BP ~150°C) has a high boiling point and is water-miscible, simple reflux does not effectively remove the water byproduct. The water accumulates, pushing the equilibrium back toward the starting materials.

Solution Protocol: Azeotropic Dehydration

You must break the equilibrium by physically removing water as it forms.

The Fix: The Dean-Stark Trap with an Entrainer Do not rely on the alcohol itself to carry water. Use a non-polar entrainer solvent.

  • Solvent Choice: Toluene (BP 110.6°C) or Cyclohexane (BP 80.7°C). Toluene is preferred here because its boiling point is high enough to maintain a good reaction rate but low enough to be easily removed later.

  • Setup:

    • Equip your flask with a Dean-Stark trap topped with a reflux condenser.

    • Fill the trap with the entrainer solvent before starting.

  • Stoichiometry: Use 2.2 to 2.5 equivalents of 2-propoxyethanol per 1 equivalent of adipic acid. (Slight excess drives kinetics; too much makes purification difficult).

Key Metric:

Parameter Standard Reflux Azeotropic Distillation (Dean-Stark)
Water Removal Poor (stays in pot) Excellent (separates in trap)
Max Conversion ~60-70% >98%

| Reaction Time | 24+ Hours | 4–8 Hours |

Module 2: Catalyst Selection & Color Management

User Issue:

"My product is dark brown/black after the reaction."

Root Cause Analysis:

Strong mineral acids (Sulfuric Acid) or dirty p-Toluenesulfonic acid (p-TSA) can cause oxidative degradation ("charring") of the ether backbone in 2-propoxyethanol at high temperatures (>120°C).

Solution Protocol: Catalyst Optimization

Switch to milder or heterogeneous catalysts to prevent side reactions.

Catalyst Comparison Table:

Catalyst SystemProsConsBest For
Sulfuric Acid (H₂SO₄) Cheap, fast.Causes charring/color; difficult to wash out completely (emulsions).Low-value, small-scale test runs.
p-TSA (Monohydrate) Standard lab reagent; less charring than H₂SO₄.Homogeneous; requires neutralization workup.Standard Research Scale.
Amberlyst-15 (Resin) Heterogeneous (filtration removal); no neutralization needed; cleanest product.Slower kinetics; requires mechanical stirring (magnetic bars grind resin).High Purity / Green Chem.
Titanium(IV) Isopropoxide Industrial standard; non-corrosive; neutral pH.Requires high temp (>180°C); sensitive to moisture.Scale-up (>1kg).[4]

Recommended Protocol (p-TSA Method):

  • Use 0.5 - 1.0 mol% p-TSA relative to adipic acid.

  • Monitor the color. If it turns yellow/orange, reduce the oil bath temperature by 10°C and extend time.

  • Inert Atmosphere: Always run under a nitrogen blanket. Ethers oxidize to peroxides and aldehydes in air at high temps, leading to color.

Module 3: Purification & Workup (The "Oily Residue" Problem)

User Issue:

"I cannot remove the excess 2-propoxyethanol. Distillation takes forever, and the product decomposes."

Root Cause Analysis:

2-Propoxyethanol has a high boiling point (~150°C). Removing it by simple distillation requires excessive heat, which degrades the ester.

Solution Protocol: Vacuum Workup

Step 1: Neutralization (CRITICAL) Before any distillation, you must neutralize the acid catalyst. If you heat the mixture with acid still present, you will trigger the reverse reaction (hydrolysis) or polymerization.

  • Procedure: Wash the organic layer with 10% Na₂CO₃ or saturated NaHCO₃ until the aqueous layer pH is ~8. Wash once with brine.

Step 2: High-Vacuum Distillation

  • Rotary Evaporator: Remove the Toluene/Entrainer at 40–50°C (moderate vacuum).

  • Oil Pump / Kugelrohr: To remove the excess 2-propoxyethanol, you need high vacuum (<1 mmHg).

    • Heat the bath to 80–100°C under full vacuum.

    • The alcohol will distill off; the product (high MW diester) will remain in the pot.

    • Note: The product itself has a very high boiling point (>200°C at reduced pressure). Do not attempt to distill the product unless you have a wiped-film evaporator or short-path setup.

Module 4: Process Visualization

Workflow Diagram

The following diagram outlines the optimized synthesis pathway using a Dean-Stark apparatus and p-TSA catalyst.

G Start Reactants: Adipic Acid + 2-Propoxyethanol (2.5 eq) Catalyst Catalyst Addition: p-TSA (1 mol%) + Toluene (Entrainer) Start->Catalyst Reaction Reflux w/ Dean-Stark (115°C, 4-6 hrs) Water Removal Catalyst->Reaction Check Check Water Vol Theoretical Vol Reached? Reaction->Check Check->Reaction No (Continue) Workup Workup: 1. Cool 2. Wash w/ Na2CO3 3. Wash w/ Brine Check->Workup Yes Purify Purification: Vacuum Distillation (Remove Toluene & Alcohol) Workup->Purify Final Target Product: 1,6-Bis(2-propoxyethyl) hexanedioate Purify->Final

Caption: Optimized synthesis workflow emphasizing water removal and neutralization steps.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues rapidly.

Troubleshooting Issue Start: Low Yield / Poor Quality Q1 Is the reaction mixture dark/black? Issue->Q1 A1_Yes Oxidation/Charring 1. Switch to p-TSA or Amberlyst 2. Use N2 atmosphere 3. Lower Temp Q1->A1_Yes Yes Q2 Is unreacted Adipic Acid visible (NMR/TLC)? Q1->Q2 No A2_Yes Equilibrium Issue 1. Check Dean-Stark Trap 2. Ensure Toluene Refluxing 3. Increase Time Q2->A2_Yes Yes Q3 Is product acidic? Q2->Q3 No A3_Yes Incomplete Neutralization Re-wash with Na2CO3 before distillation Q3->A3_Yes Yes Success Process Optimized Q3->Success No

Caption: Diagnostic logic for identifying common synthesis failures.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Foundational mechanism for acid-catalyzed esterification).

  • Organic Syntheses. Ethyl Adipate. Org. Synth. 1926, 6, 28; Coll. Vol. 1, p.264. (Standard protocol for adipic acid esterification using toluene azeotrope).

  • Liu, Y., et al. (2006). Esterification of Adipic Acid with Alcohols over Solid Acid Catalysts. Industrial & Engineering Chemistry Research. (Comparison of homogeneous vs.
  • PubChem Compound Summary. Bis(2-ethoxyethyl) adipate (Analogous compound data for physical properties and safety).

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

Sources

Optimization

Purification of bis(2-propoxyethyl) adipate via vacuum distillation

Technical Support Center: Purification of Bis(2-propoxyethyl) Adipate Subject: Vacuum Distillation Protocol & Troubleshooting for High-Boiling Glycol Adipates Document ID: TS-BPEA-VD-2026 Applicable For: Organic Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bis(2-propoxyethyl) Adipate

Subject: Vacuum Distillation Protocol & Troubleshooting for High-Boiling Glycol Adipates Document ID: TS-BPEA-VD-2026 Applicable For: Organic Synthesis, Polymer Chemistry (Plasticizers), Drug Formulation

Introduction: The Challenge of BPEA Purification

Bis(2-propoxyethyl) adipate (BPEA) is a high-molecular-weight diester (


, MW ~318.4  g/mol ) synthesized via the esterification of adipic acid with 2-propoxyethanol. Unlike simple alkyl adipates, the presence of ether linkages in the side chains increases polarity and viscosity, while its high boiling point makes it susceptible to thermal degradation (discoloration/acid formation) during purification.

This guide provides a self-validating workflow to purify BPEA to >98% purity using high-vacuum distillation, specifically addressing the prevention of hydrolysis and "back-biting" degradation.

Module 1: Critical Pre-Distillation Workflow

WARNING: Attempting to distill the crude reaction mixture directly without neutralization will lead to acid-catalyzed decomposition in the distillation pot.

Step-by-Step Protocol
  • Quench & Neutralize:

    • Cool crude reaction mixture to room temperature.

    • Wash with 10% Na₂CO₃ (aq) or saturated NaHCO₃ until the aqueous layer pH is 8-9.

    • Why? Residual acid catalyst (e.g., p-TsOH or H₂SO₄) will catalyze the reverse reaction (hydrolysis) or ether cleavage at distillation temperatures (>150°C).

  • Phase Separation & Drying:

    • Separate the organic layer.[1][2]

    • Wash with brine (saturated NaCl) to break emulsions common with glycol ethers.

    • Dry over anhydrous MgSO₄ for 2 hours. Filter.

  • Pre-Strip (Rotary Evaporation):

    • Remove excess 2-propoxyethanol (BP ~150°C @ atm) using a rotary evaporator.

    • Settings: Bath 60°C, Vacuum <20 mbar.

    • Goal: Reduce the volume of low-boilers to prevent massive "bumping" when high vacuum is applied later.

Module 2: Vacuum Distillation Setup & Logic

Visualizing the Process Flow

BPEA_Purification Crude Crude Mixture (Acid + Ester + Alcohol) Neutralize 1. Neutralization (10% Na2CO3 Wash) Crude->Neutralize Remove Catalyst Strip 2. Solvent Strip (Rotovap: <20 mbar) Neutralize->Strip Dry Organic Layer Distill 3. High Vac Distillation (<1 mmHg) Strip->Distill Crude Oil F1 Fraction 1: Residual Alcohol Distill->F1 <100°C F2 Fraction 2: Mono-Ester/Mixed Distill->F2 Intermediate Product Main Fraction: Pure BPEA (>98%) Distill->Product Target BP (Steady Temp)

Figure 1: Purification workflow ensuring catalyst removal prior to thermal exposure.

Module 3: Troubleshooting Center (Q&A)

Category A: Vacuum & Pressure Issues

Q: My vacuum gauge reads <1 mmHg, but the BPEA is not distilling even at 160°C. What is wrong?

  • Diagnosis: This is likely a Head Temperature vs. Pot Temperature disparity.

  • Explanation: BPEA is a high-boiler. The vapor pressure at 160°C might be sufficient to boil in the pot, but the vapor may condense on the column walls before reaching the thermometer/condenser if the path is uninsulated (adiabatic loss).

  • Corrective Action:

    • Insulate: Wrap the Vigreux column and the still head with glass wool and aluminum foil.

    • Check Pot Temp: The pot temperature often needs to be 30-40°C higher than the head temperature. If the head is 160°C, the pot might need to be 200°C.

    • Verify Vacuum: Ensure the pump is actually pulling <1 mmHg at the system, not just at the pump inlet. Use a McLeod gauge or digital Pirani gauge near the trap.

Q: The liquid is bumping violently, splashing into the receiver.

  • Diagnosis: Superheating of viscous fluids or residual solvents.

  • Corrective Action:

    • Stirring: Use a large, egg-shaped magnetic stir bar at high RPM. Do not rely on boiling chips for high-vacuum distillations (they lose effectiveness once the air is exhausted).

    • Air Bleed: Introduce a very fine capillary leak of dry Nitrogen (N₂) into the pot. The bubbles provide nucleation sites.

    • Ramp Slowly: You likely have residual 2-propoxyethanol. Distill this off at a lower bath temperature before ramping up for the BPEA fraction.

Category B: Product Quality & Degradation

Q: The distillate is turning yellow or brown. Is this normal?

  • Diagnosis: No. This indicates Thermal Oxidative Degradation or Acid-Catalyzed Hydrolysis .

  • Root Cause:

    • Leak: Oxygen entering the hot system at 200°C causes rapid oxidation of ether linkages (peroxide formation).

    • Acidity: Incomplete neutralization of the catalyst (p-TsOH/H₂SO₄) in Step 1.

  • Corrective Action:

    • Stop immediately.

    • Check System: Grease all joints (high-vacuum grease) and check for leaks.

    • Re-Wash: If the pot residue is acidic, cool it, dilute with ether, wash again with NaHCO₃, dry, strip, and restart.

Q: My yield is low, and there is a lot of viscous residue left in the pot.

  • Diagnosis: Polymerization or Transesterification.

  • Explanation: If the temperature is too high (>220°C) for too long, adipates can undergo transesterification or oligomerization, forming non-volatile tars.

  • Solution: Use a Short Path Distillation head. This minimizes the distance the vapor must travel, allowing you to distill at a lower pot temperature (reducing thermal stress).

Category C: Separation Efficiency

Q: How do I distinguish the Mono-ester impurity from the Diester (BPEA)?

  • Data:

    • Impurity: Mono(2-propoxyethyl) adipate (contains free -COOH). Higher boiling point due to hydrogen bonding dimers.

    • Product: Bis(2-propoxyethyl) adipate.

  • Strategy:

    • The first major fraction is usually the Diester (BPEA).

    • The Mono-ester typically remains in the pot or distills only at extreme temperatures.

    • Validation: Check the Refractive Index (RI) of fractions. Collect small cuts. When the RI stabilizes, that is your pure heart cut.

Module 4: Reference Data & Specifications

Estimated Physical Properties for Process Control Note: Values are estimated based on structural homologs (Bis(2-butoxyethyl) adipate) and standard nomographs.

ParameterValue / RangeNotes
Molecular Weight 318.41 g/mol Formula: C₁₆H₃₀O₆
Boiling Point (Atm) >300°C (Decomposes)Do not distill at atmospheric pressure.[3][4][5]
Boiling Point (10 mmHg) ~195 - 205°CEstimated range.
Boiling Point (1 mmHg) ~155 - 165°CRecommended Target Range.
Appearance Colorless to pale yellow liquidViscous oil.
Refractive Index (

)
~1.435 - 1.440Monitor fractions against this range.

Distillation Setup Diagram

Distillation_Setup cluster_vac Vacuum System cluster_glass Glassware Assembly Pump Rotary Vane Pump (Oil Seal) Trap Cold Trap (Liq N2 / Dry Ice) Trap->Pump Manifold Vacuum Manifold (<1 mmHg) Manifold->Trap Pot Distillation Pot (Oil Bath + Stir Bar) Column Vigreux Column (Insulated) Pot->Column Vapor Rise Head Distillation Head (Thermometer) Column->Head Cow Cow Receiver (Fraction Collector) Head->Cow Condensate Cow->Manifold Vac Line

Figure 2: Required high-vacuum setup with cold trap protection.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8837, Bis(2-butoxyethyl) adipate. Retrieved from

  • Busch Vacuum Solutions. (2025).[3] Vacuum Distillation: Process and Advantages. Retrieved from

  • Organic Syntheses. (1943). Ethyl Adipate Synthesis Protocol (Analogous Acid Catalysis). Org. Syn. Coll. Vol. 2, p. 264. Retrieved from

  • Pressure Control Solutions. (2019). Troubleshooting Vacuum Distillation Issues. Retrieved from

Sources

Troubleshooting

Enhancing thermal stability of 1,6-Bis(2-propoxyethyl) hexanedioate

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the thermal instability challenges associated with 1,6-Bis(2-propoxyethyl) hexanedioate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the thermal instability challenges associated with 1,6-Bis(2-propoxyethyl) hexanedioate . This molecule, structurally an adipic acid diester with glycol ether side chains, presents a dual-threat degradation profile: the oxidative susceptibility of ether linkages and the hydrolytic vulnerability of ester bonds .

This guide moves beyond basic storage advice, offering mechanistic root-cause analysis and validated stabilization protocols for researchers in drug development and material science.

Module 1: Diagnostic Hub (Troubleshooting)

Q1: My neat sample has developed a yellow hue after heating at 60°C. Is this contamination? A: It is likely not external contamination but intrinsic oxidative degradation .

  • The Mechanism: The "propoxyethyl" moiety contains ether linkages (

    
    ). The carbon atoms adjacent to the ether oxygen are prone to hydrogen abstraction by free radicals, forming hydroperoxides. These unstable intermediates decompose into aldehydes and ketones, which undergo aldol condensation to form conjugated, colored species (chromophores).
    
  • Immediate Action: Check the Peroxide Value (PV). If PV > 5 meq/kg, the degradation cascade has initiated.

Q2: The acid number (TAN) of my formulation is rising during storage. Why? A: You are observing hydrolysis or advanced oxidation .

  • Hydrolysis: If moisture is present (>500 ppm), the central adipate ester bonds cleave, releasing adipic acid and 2-propoxyethanol. This reaction is autocatalytic; the released acid accelerates further cleavage.

  • Oxidation: The oxidative cleavage of the ether tail can also generate short-chain carboxylic acids (e.g., propionic acid), contributing to the Total Acid Number (TAN).

Q3: Can I just use standard BHT to fix this? A: BHT (Butylated Hydroxytoluene) is a start, but often insufficient for this specific molecule at elevated temperatures (>100°C). BHT is volatile. For 1,6-Bis(2-propoxyethyl) hexanedioate, you need a synergistic system : a non-volatile primary antioxidant (to scavenge radicals) and a secondary antioxidant (to decompose hydroperoxides).

Module 2: Mechanistic Visualization

To effectively stabilize the molecule, one must understand the degradation pathways.

DegradationPathways Molecule 1,6-Bis(2-propoxyethyl) hexanedioate Radical Free Radical Attack (Heat/O2) Molecule->Radical Initiation Hydrolysis Hydrolysis (+ H2O) Molecule->Hydrolysis Moisture Peroxide Hydroperoxide (ROOH) Radical->Peroxide Propagation ChainScission Chain Scission (Aldehydes/Acids) Peroxide->ChainScission Decomposition Color Yellowing (Chromophores) ChainScission->Color Condensation Acid Adipic Acid + Alcohol Hydrolysis->Acid Cleavage Acid->Hydrolysis Autocatalysis

Figure 1: Dual degradation pathways showing Oxidative (Red/Yellow) and Hydrolytic (Green) routes.

Module 3: Stabilization Protocols

Protocol A: The Synergistic Antioxidant System

Objective: Halt the radical propagation step and decompose formed hydroperoxides without generating color.

Reagents:

  • Primary AO: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010). Reason: High molecular weight, low volatility.

  • Secondary AO: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168) OR Thioether (e.g., DSTDP). Reason: Reduces hydroperoxides to inactive alcohols.

Procedure:

  • Heat the 1,6-Bis(2-propoxyethyl) hexanedioate to 40-50°C to lower viscosity.

  • Add Primary AO at 0.1 - 0.2 wt% .

  • Add Secondary AO at 0.2 - 0.4 wt% . (Ratio 1:2 is often optimal).

  • Stir under Nitrogen blanket for 30 minutes until fully dissolved.

  • Filter (0.45 µm) if used for injectable/drug delivery applications to remove particulate matter.

Protocol B: Hydrolysis Prevention (The "Dry" Standard)

Objective: Maintain water content below the critical hydrolysis threshold.

  • Drying: Vacuum dry the ester at 60°C, <10 mbar for 4 hours.

  • Scavenger Addition (Optional): For extreme stability, add a carbodiimide hydrolysis stabilizer (e.g., 0.5 wt% monomeric carbodiimide) which reacts with any generated acid/water.

  • Storage: Store in amber glass with a PTFE-lined cap. Headspace must be purged with Argon or Nitrogen.

Module 4: Comparative Data Vault

The following table illustrates the theoretical stability improvements based on proxy data for glycol ether adipates under accelerated aging (150°C, Air).

Formulation StrategyInduction Time (OIT)*Color Change (Delta E)Acid Number Increase
Control (Unstabilized) < 10 minsHigh (Dark Brown)Rapid (> 2.0 mg KOH/g)
BHT (0.5%) ~ 45 minsMedium (Yellow)Moderate
Synergistic System (Protocol A) > 200 mins Low (Pale Yellow) Negligible
Protocol A + N2 Blanket > 300 minsVery Low (Clear)Negligible

*Oxidation Induction Time (OIT) measured via DSC.[1]

Module 5: Workflow for Stability Testing

Use this logic flow to validate your stabilized formulation.

StabilityWorkflow Start Start: Formulated Sample TGA Step 1: TGA Analysis (Determine Onset Temp) Start->TGA Isothermal Step 2: Isothermal Aging (e.g., 150°C for 24h) TGA->Isothermal Check Check Parameters Isothermal->Check Pass PASS: TAN < 0.1 Color Stable Check->Pass Within Specs Fail FAIL: TAN > 0.5 Darkening Check->Fail Out of Specs Reformulate Increase Sec. AO Check Moisture Fail->Reformulate Reformulate->Start

Figure 2: Step-by-step validation workflow for thermal stability.

References

  • Thermal Stability of Polyol Esters : Evaluation of antioxidant efficacy in ester-based fluids, highlighting the superiority of hindered phenols combined with secondary antioxidants.[2] Source: University at Buffalo / Journal of Materials Science.3[1][4][5][6][7][8][9][10][3]

  • Degradation Mechanisms of Adipates : Detailed analysis of thermal-oxidative degradation in dioctyl adipate, confirming acid number increase and viscosity changes as primary indicators. Source: ResearchGate / Friction Journal.7[1][4][5][6][7][8][9][10][3]

  • General Properties of 1,6-Bis(2-propoxyethyl) hexanedioate : Chemical structure and basic property data for the specific molecule. Source: PubChem.11[4][7][8]

  • Stabilization of PVC with Adipate Esters : Demonstrates the use of specific metal alkoxides and synergistic additives to enhance long-term thermal stability. Source: MedCrave / MOJ Polymer Science.9

Sources

Optimization

Removing unreacted alcohols from bis(2-propoxyethyl) adipate mixtures

Technical Support Center: Purification of Bis(2-propoxyethyl) Adipate Executive Summary & Core Directive The Challenge: The synthesis of bis(2-propoxyethyl) adipate via Fischer esterification typically involves an excess...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bis(2-propoxyethyl) Adipate

Executive Summary & Core Directive

The Challenge: The synthesis of bis(2-propoxyethyl) adipate via Fischer esterification typically involves an excess of 2-propoxyethanol (ethylene glycol monopropyl ether) to drive the equilibrium toward the diester. While the esterification is robust, the removal of unreacted alcohol is critical. Residual 2-propoxyethanol is a glycol ether with significant toxicity (hemolytic effects) and volatility issues that compromise the plasticizer's performance and regulatory compliance [1, 2].

The Solution: Effective purification requires a dual-phase approach: aqueous partitioning to remove the bulk of the water-soluble alcohol, followed by high-vacuum stripping to remove trace residues.

CRITICAL SAFETY WARNING: 2-Propoxyethanol is a Class B Peroxide Former . Distillation concentrates peroxides, creating an explosion hazard.[1] You MUST test for peroxides prior to any heating or distillation step. If peroxides are detected (>10 ppm), they must be neutralized immediately [3, 4].

Troubleshooting Guide (Q&A)

Q1: I have removed the bulk solvent on a rotary evaporator, but NMR still shows ~5% residual alcohol. Why won't it come off? A: 2-Propoxyethanol has a boiling point of ~150–153°C at atmospheric pressure. On a standard rotary evaporator (approx. 10–20 mbar), you may not achieve the vapor pressure differential needed to strip it efficiently without excessive heat, which risks degrading your ester.

  • Corrective Action: Switch to a high-vacuum manifold (<1 mbar) or a short-path distillation setup. The alcohol will distill readily at ~40–50°C under high vacuum (0.1–0.5 mmHg).

Q2: During the aqueous wash, my mixture formed a stubborn emulsion. How do I break it? A: Adipate esters are lipophilic, but the presence of unreacted mono-esters (surfactants) and the amphiphilic nature of 2-propoxyethanol can stabilize emulsions.

  • Corrective Action:

    • Salting Out: Add saturated NaCl (brine) to the aqueous phase.[2] This increases the ionic strength, driving the organic alcohol into the water phase and sharpening the interface.

    • Filtration: If solid particulates are stabilizing the emulsion, filter the mixture through a pad of Celite.

Q3: My final product has a high Acid Value (AV) despite distillation. What went wrong? A: Distillation removes the alcohol but not necessarily the unreacted adipic acid or mono-esters, which have high boiling points.

  • Corrective Action: You must perform a basic wash before the final distillation. Wash the crude reaction mixture with 10% aqueous sodium carbonate (Na₂CO₃) or bicarbonate until the aqueous layer pH remains >8. This converts free acids into water-soluble salts.

Frequently Asked Questions (FAQs)

Q: Can I use steam stripping instead of vacuum distillation? A: Yes. Steam stripping is highly effective for removing volatile organic impurities (VOCs) like 2-propoxyethanol from high-boiling esters. The steam forms a pseudo-azeotrope, lowering the effective boiling point of the alcohol. However, ensure your ester is hydrolytically stable under the stripping conditions (neutral pH is preferred).

Q: How do I remove peroxides if my test is positive? A: If the peroxide test (e.g., starch-iodide paper) is positive, wash the organic phase with a fresh solution of 5% aqueous sodium metabisulfite or ferrous sulfate . Retest to confirm peroxide destruction before heating [3].

Q: What is the best storage condition for the purified ester? A: Store under an inert atmosphere (Nitrogen or Argon) in amber glass to prevent auto-oxidation and hydrolysis.

Technical Data & Properties

Table 1: Physicochemical Properties Comparison

Property2-Propoxyethanol (Impurity)Bis(2-propoxyethyl) Adipate (Target)Significance
Boiling Point (atm) 150–153°C [1]>300°C (Predicted)Large delta allows separation by distillation.
Water Solubility Miscible (Soluble) [1]Insoluble (Lipophilic)Allows separation by aqueous washing.
Density 0.913 g/mL~1.0–1.05 g/mLPhase separation may be slow if densities are close; use brine.
Safety Hazard Peroxide Former (Class B)[3]Low Toxicity (Est.)Safety Critical: Peroxides concentrate in the pot residue.

Experimental Protocols

Protocol A: Aqueous Workup (Bulk Removal)

Use this step immediately after the reaction to remove catalyst, unreacted acid, and the majority of the alcohol.

  • Cool the reaction mixture to room temperature.

  • Dilute with an equal volume of a hydrophobic solvent (e.g., Ethyl Acetate or Toluene) to lower viscosity.

  • Neutralize: Wash with 10% Na₂CO₃ (2x) to remove adipic acid and catalyst (e.g., H₂SO₄ or p-TSA).

  • Alcohol Removal: Wash with Saturated Brine (NaCl) (3x).

    • Mechanism:[2][4][5] The high ionic strength of brine "salts out" the organic ester while the amphiphilic 2-propoxyethanol partitions into the aqueous phase.

  • Dry: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

Protocol B: High-Vacuum Distillation (Polishing)

Use this step to remove the final traces of alcohol.

  • Safety Check: Test the crude oil for peroxides. If positive, treat with sodium metabisulfite (see FAQs).

  • Setup: Assemble a short-path distillation apparatus with a high-vacuum pump capable of <1 mbar.

  • Degassing: Stir under vacuum at room temperature for 10 minutes to remove dissolved gases.

  • Heating: Slowly ramp the oil bath temperature.

    • Fraction 1 (Impurity): 2-Propoxyethanol will distill first. (Expect vapor temp ~40–60°C at 0.5 mmHg).

    • Fraction 2 (Product): Once the alcohol is removed, the temperature will rise. You can either distill the ester (if stable) or, more commonly, strip the alcohol until no more distillate collects, leaving the pure ester in the pot.

  • Analysis: Verify purity via GC-MS or H-NMR (Look for disappearance of the triplet at ~3.4 ppm corresponding to the -CH₂-O- of the free alcohol).

Process Visualization

The following diagram illustrates the logical workflow for purification, emphasizing the critical safety decision node regarding peroxides.

PurificationWorkflow Start Crude Reaction Mixture (Ester, Alcohol, Acid, Catalyst) Dilution Dilute with Toluene/EtOAc Start->Dilution BaseWash Wash with 10% Na2CO3 (Remove Acid & Catalyst) Dilution->BaseWash BrineWash Wash with Saturated Brine (3x) (Partition Alcohol to Aqueous Phase) BaseWash->BrineWash DryConc Dry (MgSO4) & Concentrate BrineWash->DryConc PeroxideCheck CRITICAL: Test for Peroxides DryConc->PeroxideCheck PeroxideTreat Treat with Na2S2O5 (Neutralize Peroxides) PeroxideCheck->PeroxideTreat Positive (+) VacDistill High Vacuum Stripping (<1 mbar, 50-80°C) PeroxideCheck->VacDistill Negative (-) PeroxideTreat->PeroxideCheck Retest FinalProduct Pure Bis(2-propoxyethyl) Adipate VacDistill->FinalProduct

Figure 1: Purification workflow for Bis(2-propoxyethyl) adipate, highlighting the critical peroxide safety check before thermal treatment.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Bis(2-butoxyethyl) adipate (Analogous Compound Data). Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting phase separation issues with adipate plasticizers

Topic: Troubleshooting Phase Separation in Pharmaceutical Polymer Matrices Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Polymer Formulations Introduction Welcome to the technical support hub for adipate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phase Separation in Pharmaceutical Polymer Matrices

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Polymer Formulations

Introduction

Welcome to the technical support hub for adipate-based plasticization. Adipate plasticizers (e.g., Dibutyl Adipate, Diethylhexyl Adipate) are critical for lowering the glass transition temperature (


) of pharmaceutical coatings, particularly in Ethylcellulose (EC) and Acrylic matrices. However, their low molecular weight and specific solubility parameters often lead to phase separation , manifesting as surface blooming, exudation, or film embrittlement.

This guide moves beyond basic "trial and error" by applying thermodynamic principles (Hansen Solubility Parameters) and kinetic analysis to diagnose and resolve instability.

Module 1: The Diagnostic Framework

Is it Phase Separation, Lubricant Bloom, or Moisture? Before adjusting your formulation, you must correctly identify the surface defect. Misdiagnosing a lubricant bloom as plasticizer migration will lead to incorrect countermeasures.[1]

Symptom Identification Matrix
FeaturePlasticizer Exudation Plasticizer Blooming Lubricant Bloom Moisture Blushing
Visual State Liquid / Oily sheenSolid / White Haze (Crystal)White / Waxy PowderMilky Haze / Opacity
Tactile Feel Wet, sticky, or tackyRough or grittySlippery / WaxyDry, smooth
Wipe Test Smears, difficult to removeWipes off, may reappear slowlyWipes off easilyDoes not wipe off
Solubility Soluble in Ethanol/IPASoluble in EthanolSoluble in HexaneIrreversible (trapped water)
Kinetics Appears days/weeks after cureAppears weeks/months after cureAppears immediately or <24 hrsAppears during drying
Root Cause Solubility Limit Exceeded (

)
Crystallization at SurfaceExcess Stearate/WaxHigh Humidity / Fast Dry
Diagnostic Logic Tree

Use the following decision tree to isolate the root cause of the instability.

DiagnosticTree Start Defect Observed on Film Surface IsLiquid Is the residue Liquid/Oily or Solid? Start->IsLiquid Liquid Liquid/Oily IsLiquid->Liquid Wet Solid Solid/Haze IsLiquid->Solid Dry/Powdery ResultLiquid Plasticizer Exudation (Immiscibility) Liquid->ResultLiquid WipeClean Cleans easily? Solid->WipeClean SolventTest Wipe with Ethanol/IPA WaterTest Check Humidity History SolventTest->WaterTest Insoluble PlasticizerBloom Plasticizer Crystallization (Blooming) SolventTest->PlasticizerBloom Soluble Moisture Moisture Blushing (Process Defect) WaterTest->Moisture WipeClean->SolventTest No (Gritty/Haze) Lubricant Lubricant Bloom (Excess Stearates) WipeClean->Lubricant Yes (Slippery)

Figure 1: Diagnostic logic flow to distinguish between plasticizer incompatibility and processing defects.

Module 2: Thermodynamic Causality (The "Why")

The Mechanism: Hansen Solubility Parameters (HSP)

Adipate plasticizers (e.g., Dibutyl Sebacate or Adipate) are generally hydrophobic. Phase separation occurs when the Interaction Radius (


)  between the polymer and plasticizer exceeds the polymer's Interaction Sphere (

)
.

The distance (


) is calculated using the three HSP components:
  • 
    : Dispersion forces (Van der Waals)
    
  • 
    : Polar forces (Dipole moment)[2]
    
  • 
    : Hydrogen bonding
    


Critical Insight: If


 (The Relative Energy Difference, RED), the system is thermodynamically unstable. Adipates often fail with hydrophilic polymers (like HPMC) because the 

(difference in hydrogen bonding) is too large.
Experimental Protocol: DSC Miscibility Screening

Do not rely on visual observation alone. Use Differential Scanning Calorimetry (DSC) to quantify miscibility limits.

Objective: Determine if the plasticizer has truly solvated the amorphous regions of the polymer.

Step-by-Step Methodology:

  • Sample Prep: Prepare films with 0%, 10%, 20%, and 30% adipate loading. Dry to constant weight.

  • Pan Loading: Hermetically seal 5-10 mg of film in aluminum pans.

  • Cycle 1 (History Erase): Heat from

    
     to 
    
    
    
    (or
    
    
    above polymer
    
    
    ) at
    
    
    .
    • Why: Removes moisture and relaxes processing stress.

  • Cooling: Quench cool at

    
     to 
    
    
    
    .
  • Cycle 2 (Measurement): Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Measure the

    
     (midpoint).
    
    • Pass: Single, sharp

      
       that decreases linearly with concentration (Fox Equation behavior).
      
    • Fail: Two

      
       signals (one for polymer, one for plasticizer) or a broadened 
      
      
      
      transition width (
      
      
      ).

Module 3: Troubleshooting Guides (FAQs)

Issue 1: "My film is clear initially but becomes hazy after 1 month."

Diagnosis: Delayed Crystallization (Blooming). Mechanism: The plasticizer is trapped in a non-equilibrium state during rapid drying. Over time, the molecules migrate to the surface to lower the system's free energy, eventually crystallizing. Corrective Actions:

  • Check Loading: You likely exceeded the saturation limit (

    
    ) at room temperature. Reduce adipate concentration.
    
  • Switch Plasticizer: Move from a monomeric adipate (e.g., DOA) to a polymeric adipate. Polymeric plasticizers have higher molecular weights (>1000 Da), significantly reducing mobility and migration rates.

  • Annealing: Cure the coated tablets at

    
     for 1-2 hours immediately after coating to equilibrate the polymer network.
    
Issue 2: "The tablets are sticky/tacky immediately after coating."

Diagnosis:


 Depression Overshoot (Plasticization Overload).
Mechanism:  The adipate has lowered the 

of the coating to near or below room temperature. Corrective Actions:
  • Anti-Tacking Agents: Add Talc or Magnesium Stearate to the coating suspension (typically 20-50% of polymer weight).

  • Increase

    
    :  Blend the polymer with a higher 
    
    
    
    variant (e.g., blend Eudragit RL with Eudragit RS) or reduce plasticizer content.
Issue 3: "Brittleness increases during stability testing (40°C/75% RH)."

Diagnosis: Leaching or Volatilization. Mechanism:

  • Volatilization: Low MW adipates (like Dibutyl Adipate) have high vapor pressures. At

    
    , they evaporate from the film surface.
    
  • Leaching: High humidity causes water to penetrate the film. If the plasticizer is slightly water-soluble, it leaches out.[3] Corrective Actions:

  • TGA Analysis: Run Thermogravimetric Analysis. If weight loss occurs below

    
    , the plasticizer is too volatile.
    
  • Hydrophobicity Match: Ensure the plasticizer is sufficiently hydrophobic to resist water extraction (e.g., switch from Dibutyl Adipate to Diethylhexyl Adipate).

Module 4: Formulation Optimization Workflow

Use this workflow to re-engineer a failing formulation.

FormulationOpt Input Select Polymer & Target Tg SelectAdipate Select Adipate Variant Input->SelectAdipate CalcHSP Calculate HSP Distance (Ra) CheckRa Is Ra < R0? CalcHSP->CheckRa CoSolvent Add Co-Solvent or Co-Plasticizer CheckRa->CoSolvent No (Incompatible) DSCScan Run DSC Cycle CheckRa->DSCScan Yes (Compatible) SelectAdipate->CalcHSP CoSolvent->DSCScan SingleTg Single Tg? DSCScan->SingleTg Final Stable Formulation SingleTg->Final Yes Fail Phase Separation Risk SingleTg->Fail No

Figure 2: Workflow for validating plasticizer compatibility using HSP calculations and DSC verification.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

    
     and 
    
    
    
    ).
  • Siepmann, F., et al. (2008). "Polymer Blends for Controlled Release Coatings." Journal of Controlled Release. (Discusses miscibility mechanisms in EC/HPMC systems).

  • Wypych, G. (2023). Handbook of Plasticizers. ChemTec Publishing. (Data on volatility and migration rates of adipates).

  • ASTM D3418-21 . "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry." ASTM International. (The standard protocol for DSC).

  • Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Specific compatibility data for Dibutyl Adipate and polymers).

Sources

Optimization

Technical Support Center: Bis(2-propoxyethyl) adipate Stability &amp; Storage

This guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Bis(2-propoxyethyl) adipate . It is designed to move beyond basic safety data sheets (SDS) into the mech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Bis(2-propoxyethyl) adipate . It is designed to move beyond basic safety data sheets (SDS) into the mechanistic "why" and "how" of stabilizing this specific diester-ether hybrid.

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Core Stability Profile & Degradation Mechanisms

The Scientist's Perspective: Bis(2-propoxyethyl) adipate is a "hybrid" molecule containing two distinct functional groups that dictate its shelf-life: ester linkages (susceptible to moisture) and glycol ether side chains (susceptible to oxygen). Understanding this duality is critical for drug development applications where impurity profiles are strictly regulated.

A. The "Two-Front" War on Stability

You are fighting two different degradation pathways simultaneously.

  • Hydrolytic Cleavage (Moisture Driven):

    • Mechanism: Water molecules attack the carbonyl carbon of the adipate ester. This reaction is autocatalytic . As the ester hydrolyzes, it releases Adipic Acid. The increasing acidity (

      
       concentration) accelerates further hydrolysis.
      
    • Result: Rise in Acid Number (AN), formation of free 2-propoxyethanol, and potential precipitation of adipic acid crystals in cold storage.

  • Ether Autoxidation (Oxygen Driven):

    • Mechanism: The propoxyethyl tail contains ether linkages (

      
      ). The hydrogens on the carbon adjacent to the ether oxygen are susceptible to radical abstraction by atmospheric oxygen.
      
    • Result: Formation of organic hydroperoxides.[1] These are shock-sensitive in high concentrations and can oxidatively degrade Active Pharmaceutical Ingredients (APIs) even at trace levels (ppm).

B. Degradation Pathway Visualization

The following diagram maps the kinetic risks associated with improper storage.

DegradationPathways Compound Bis(2-propoxyethyl) adipate Hydrolysis Hydrolysis (Acid Catalyzed) Compound->Hydrolysis Peroxidation Radical Autoxidation Compound->Peroxidation Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) Oxygen->Peroxidation Adipic Adipic Acid (Precipitate/Acidity) Hydrolysis->Adipic Alcohol 2-Propoxyethanol Hydrolysis->Alcohol Peroxide Ether Hydroperoxides (API Degradant) Peroxidation->Peroxide Adipic->Hydrolysis Autocatalysis

Figure 1: Dual degradation pathways showing the autocatalytic nature of hydrolysis and the oxidative risk of peroxide formation.

Storage Protocols & Shelf-Life Extension

Directive: Treat this material as a Class B Peroxide Former and a moisture-sensitive ester.

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Lowers kinetic energy, significantly retarding the rate of radical propagation (peroxides) and hydrolysis.
Atmosphere Nitrogen (

) or Argon Blanket
Displaces

to prevent ether oxidation.[1] Displaces humid air to prevent hydrolysis.
Container Amber Glass / Tightly SealedAmber glass blocks UV light (a radical initiator). Plasticizers in PVC containers may leach; glass is inert.
Stabilizer BHT (2,6-Di-tert-butyl-4-methylphenol)Critical: If permissible in your formulation, maintain 50–100 ppm BHT to scavenge free radicals before they attack the ether bond.
The "Golden Rule" of Headspace

Every time you open the bottle, you introduce moisture and oxygen.

  • Protocol: After dispensing, immediately purge the headspace with dry nitrogen for 10–15 seconds before re-sealing. Parafilm is insufficient; use a cap with a chemically resistant liner (PTFE).

Troubleshooting & FAQs

Format: Scenario-Based Troubleshooting for the Laboratory.

Q1: "I see a slight haze or white crystals at the bottom of my bottle. Is it safe to use?"

Diagnosis: Likely Adipic Acid precipitation . Root Cause: Hydrolysis has occurred. The ester bond cleaved, releasing adipic acid. Adipic acid has low solubility in the parent ester and precipitates out, especially in cold storage. Action:

  • Do NOT heat to redissolve. This will accelerate degradation.

  • Test Acid Number (AN). If AN > 1.0 mg KOH/g, the material is degraded beyond recovery for sensitive applications.

  • Filtration? Filtering removes the crystals but leaves the acidic supernatant, which will continue to degrade autocatalytically. Discard the lot.

Q2: "My API is degrading rapidly when formulated with this solvent, but the solvent looks clear."

Diagnosis: Peroxide Contamination. Root Cause: The ether linkages oxidized. Peroxides are colorless and soluble, so there is no visual cue. They are potent oxidizers of amine or sulfur-containing drugs. Action:

  • Perform a Peroxide Test immediately. (See Section 4).

  • Limit: For pharmaceutical use, peroxides should typically be < 10 ppm (or stricter depending on API sensitivity).

  • Prevention: Ensure the next lot contains an antioxidant (like BHT) if your formulation allows.

Q3: "Can I extend the shelf life past the manufacturer's expiration date?"

Diagnosis: Risk Assessment required. Analysis:

  • If stored at Room Temp (RT) without

    
    : No. 
    
  • If stored at 4°C with

    
     and unopened: Possibly. 
    Protocol:  You must re-validate Acid Number  and Peroxide Value . If both are within spec, you may extend by 3–6 months. Do not extend indefinitely as inhibitors (BHT) are consumed over time.
    

Analytical Validation Protocols

Use these methods to validate the integrity of your material before critical experiments.

Workflow: Go/No-Go Decision Tree

ValidationWorkflow Start Start Validation Visual Visual Inspection (Clear/Colorless?) Start->Visual PeroxideTest Peroxide Test (Quantofix / Titration) Visual->PeroxideTest Clear Fail QUARANTINE / DISCARD Visual->Fail Haze/Yellow AcidTest Acid Number Test (Titration) PeroxideTest->AcidTest < 10 ppm PeroxideTest->Fail > 10 ppm Pass RELEASE FOR USE AcidTest->Pass < 0.5 mg KOH/g AcidTest->Fail > 0.5 mg KOH/g

Figure 2: Quality Control decision tree for assessing solvent integrity.

Protocol A: Rapid Peroxide Screening
  • Method: Semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 25 or 100).

  • Sensitivity: Detects 0–25 mg/L (ppm) hydroperoxides.

  • Step-by-Step:

    • Dip the test strip into the solvent for 1 second.

    • Shake off excess liquid.

    • Wait 15 seconds (check manufacturer instructions).

    • Compare color to the scale.

    • Result: Any blue coloration indicates peroxides. For drug development, 0 ppm is the target .

Protocol B: Acid Number Titration (Standard)
  • Reference: ASTM D974 or USP <401> (Fats and Fixed Oils).

  • Principle: Titration of free fatty acids (Adipic acid) with Potassium Hydroxide (KOH).

  • Reagents: 0.1 N KOH in isopropanol, Phenolphthalein indicator.

  • Calculation:

    
    
    
    • 
       = Normality of KOH
      
    • 
       = Volume of KOH used for sample (mL)
      
    • 
       = Volume of KOH used for blank (mL)
      
    • 
       = Weight of sample (g)
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8837, Bis(2-butoxyethyl) adipate (Analogous Structure Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on Peroxide Forming Chemicals. (General mechanism for ether autoxidation). Retrieved from [Link]

  • Jackson, H.L., et al. (1970).Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. (Foundational text on ether peroxide management).
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines for stability testing conditions). Retrieved from [Link]

(Note: While specific literature on the propoxy-derivative is rarer than the butoxy-derivative, the chemical behavior described herein is derived from the functional group chemistry of glycol ether adipates as a class.)

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral analysis of 1,6-Bis(2-propoxyethyl) hexanedioate

Topic: H-NMR and C-NMR spectral analysis of 1,6-Bis(2-propoxyethyl) hexanedioate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR and C-NMR spectral analysis of 1,6-Bis(2-propoxyethyl) hexanedioate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Relevance

1,6-Bis(2-propoxyethyl) hexanedioate (BPEH) is emerging as a critical biodegradable plasticizer and solvent intermediate, specifically targeted to replace toxic phthalates (e.g., DEHP) and lower-performance adipates (e.g., DEHA) in pharmaceutical polymer coatings and PVC formulations.

For the analytical scientist, BPEH presents a unique spectral fingerprint that allows for rapid discrimination from common contaminants. Unlike phthalates, it lacks aromaticity; unlike standard branched adipates (DEHA), it possesses a distinct ether-ester linear connectivity. This guide provides a definitive spectral breakdown to validate purity and identify this molecule in complex matrices.

Structural Elucidation & Logic

Before analyzing spectra, we must map the magnetic environment of the molecule. BPEH is a symmetric diester.

Molecular Formula:


Symmetry: 

symmetry (The two ends are chemically equivalent). Key Moieties:
  • Adipate Core: A central 6-carbon diacid chain.

  • Linkage: Ester bond (

    
    ).
    
  • Tail: Ethylene glycol monopropyl ether (2-propoxyethanol).[1][2]

Graphviz: Structural Connectivity & Shift Logic

G cluster_0 Adipate Core (Shielded) cluster_1 Ester Linkage (Deshielded) cluster_2 Ether Tail (Characteristic) C_Core Central CH2 (δH ~1.6) C_Alpha α-Carbonyl CH2 (δH ~2.3) C_Core->C_Alpha J-Coupling Ester_O Ester Oxygen C_Alpha->Ester_O Acylation O_CH2 Ester O-CH2 (δH ~4.2) Ester_O->O_CH2 Inductive Effect Ether_CH2 Ether CH2s (δH ~3.4 - 3.6) O_CH2->Ether_CH2 Ether Link Propyl Propyl Terminus (δH ~0.9, ~1.6) Ether_CH2->Propyl Alkyl Chain

Figure 1: Magnetic connectivity map demonstrating the deshielding progression from the aliphatic core to the oxygen-rich ester/ether regions.

Experimental Protocol (Methodology)

To ensure reproducibility, the following protocol minimizes solvent effects and water contamination peaks.

Reagents & Preparation[3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard for adipates due to excellent solubility and lack of exchangeable protons.
    
    • Alternative: DMSO-

      
       if analyzing polar degradation products (e.g., free adipic acid).
      
  • Concentration: 10–15 mg of BPEH in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Acquisition Parameters (Standard 500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1):

    
     5 seconds (Crucial for accurate integration of the carbonyl-adjacent protons).
    
  • Scans (NS): 16 (H-NMR), 512+ (C-NMR).

  • Temperature: 298 K.

H-NMR Spectral Analysis

Solvent Reference:


 residual peak at 7.26 ppm.

The spectrum of BPEH is characterized by three distinct regions: the Deshielded Oxygenated Region (3.4–4.3 ppm), the Alpha-Carbonyl Region (2.3 ppm), and the Aliphatic Region (0.9–1.7 ppm).

AssignmentChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
A (Ester

)
4.22 Triplet4H~6.5Strongly deshielded by ester oxygen. Diagnostic for ester formation.
B (Ether

)
3.65 Triplet4H~6.5Ethylene glycol unit, adjacent to ether oxygen.
C (Propyl

)
3.40 Triplet4H~6.7Propyl start, shielded slightly more than ethylene glycol unit.
D (Adipate

)
2.33 Triplet4H~7.0Adjacent to Carbonyl (

). Classic adipate fingerprint.
E (Adipate

)
1.65 Multiplet4H-Middle of adipate chain. Overlaps with propyl

.
F (Propyl

)
1.60 Multiplet4H-Middle of propyl chain.
G (Propyl

)
0.91 Triplet6H~7.4Terminal methyls.
Critical Interpretation Note

The region between 3.4 and 3.7 ppm can appear complex. In lower field instruments (300 MHz), the signals at 3.65 and 3.40 may overlap. At 500 MHz+, they resolve into two distinct triplets. This "Ether Window" is the primary differentiator between BPEH and simple alkyl adipates (like Dibutyl Adipate), which lack the 3.65 ppm signal entirely.

C-NMR Spectral Analysis

Solvent Reference:


 triplet at 77.16 ppm.
Carbon TypeShift (

ppm)
Assignment Note
Carbonyl (

)
173.5 Ester carbonyl.
Ester

63.5 Directly attached to ester oxygen.
Ether

(Glycol)
68.8 Ethylene glycol ether carbon.
Ether

(Propyl)
72.9 Propyl ether carbon (Deshielded by ether O).
Adipate

34.1 Next to carbonyl.
Adipate

24.5 Core chain.
Propyl

22.9 Propyl middle.
Propyl

10.5 Terminal methyl.

Comparative Performance Analysis

This section compares BPEH against the industry standard (DEHA) and the "bad actor" (DEHP) to demonstrate how to distinguish them in QC workflows.

Table 2: Spectral Differentiation Matrix
FeatureBPEH (Target) DEHA (Adipate Analog) DEHP (Phthalate)
Aromatic Signals None NoneDoublet/Multiplet (7.5–7.7 ppm)
Ester

Triplet (~4.2 ppm) Multiplet (~4.0 ppm) Multiplet (~4.2 ppm)
Ether Signals Present (3.4–3.7 ppm) AbsentAbsent
Methyl Terminus Triplet (0.9 ppm)Multiplet/Doublet (0.9 ppm)Multiplet (0.9 ppm)
Detection Logic Look for Ether signals + No Aromatics .Look for Branched splitting patterns.Look for Aromatic protons.
Graphviz: Diagnostic Decision Tree

DecisionTree Start Unknown Plasticizer Sample (H-NMR Spectrum) Aromatic Aromatic Signals? (7.0 - 8.0 ppm) Start->Aromatic Phthalate Identify: PHTHALATE (e.g., DEHP) Aromatic->Phthalate Yes EtherCheck Ether Signals Present? (3.4 - 3.7 ppm) Aromatic->EtherCheck No BPEH_Node Identify: BPEH (1,6-Bis(2-propoxyethyl) hexanedioate) EtherCheck->BPEH_Node Yes (Strong Triplets) Splitting Ester O-CH2 Splitting? (~4.0 - 4.2 ppm) EtherCheck->Splitting No DEHA_Node Multiplet (Branched): Identify DEHA Splitting->DEHA_Node Multiplet Linear_Node Triplet (Linear): Identify Linear Adipate Splitting->Linear_Node Triplet

Figure 2: Analytical workflow for distinguishing BPEH from common plasticizer contaminants.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library and NMR Data for Adipic Acid Esters. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Bis(2-propoxyethyl) adipate. ECHA.[3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for chemical shift additivity rules used in assignment).

Sources

Comparative

Comparing plasticizing efficiency of 1,6-Bis(2-propoxyethyl) hexanedioate vs DEHP

This guide provides a technical comparison between 1,6-Bis(2-propoxyethyl) hexanedioate (a glycol ether adipate) and DEHP (the industry-standard phthalate), focusing on plasticizing efficiency, mechanism of action, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1,6-Bis(2-propoxyethyl) hexanedioate (a glycol ether adipate) and DEHP (the industry-standard phthalate), focusing on plasticizing efficiency, mechanism of action, and performance in polymer matrices like PVC.

Executive Summary

1,6-Bis(2-propoxyethyl) hexanedioate (referred to herein as BPEH ) represents a class of "specialty low-temperature plasticizers." Compared to Di(2-ethylhexyl) phthalate (DEHP) , BPEH exhibits superior plasticizing efficiency and low-temperature flexibility due to its linear, ether-oxygen-rich backbone. However, this comes at the cost of higher volatility and migration rates. BPEH is increasingly relevant as a non-phthalate alternative in applications requiring high elasticity at sub-zero temperatures or where phthalate toxicity is a regulatory concern.

Feature1,6-Bis(2-propoxyethyl) hexanedioate (BPEH)DEHP (Incumbent)
Chemical Class Glycol Adipate EsterOrtho-Phthalate Ester
Molecular Weight ~318.4 g/mol 390.6 g/mol
Plasticizing Efficiency High (Lower substitution required)Moderate (Standard baseline)
Low-Temp Flexibility Excellent (Tg suppression > DEHP)Good
Volatility Moderate to HighLow
Toxicity Profile Generally lower (Non-phthalate)High (Reprotoxic, REACH restricted)

Chemical Structure & Mechanism

The performance difference stems directly from the molecular architecture.

  • DEHP : Features a rigid aromatic ring (phthalate core) which provides stability but limits chain mobility. The branched 2-ethylhexyl chains create free volume through steric bulk.

  • BPEH : Features a flexible aliphatic chain (adipate core) extended by ether linkages (propoxyethyl). The ether oxygens increase polarity and hydrogen-bonding potential with the polymer (e.g., PVC C-Cl dipoles), while the linear backbone acts as a highly effective "molecular lubricant."

Mechanism of Action

BPEH operates primarily via the Lubricity Theory , where the flexible ester molecules intersperse between polymer chains, neutralizing dipole-dipole attractions and allowing chains to slide past one another with minimal energy. DEHP relies more heavily on the Free Volume Theory , where its bulky structure mechanically forces polymer chains apart.

Comparative Mechanism Diagram

PlasticizerMechanism cluster_DEHP DEHP (Phthalate) cluster_BPEH BPEH (Glycol Adipate) PVC_Matrix Rigid PVC Matrix (Strong Dipole-Dipole Interactions) DEHP_Mol DEHP Molecule (Rigid Aromatic Core + Branched Chains) PVC_Matrix->DEHP_Mol Add Plasticizer BPEH_Mol BPEH Molecule (Linear Aliphatic + Ether Linkages) PVC_Matrix->BPEH_Mol Add Plasticizer Action_DEHP Steric Hindrance (Creates Free Volume) DEHP_Mol->Action_DEHP Bulky Structure Result_DEHP Moderate Tg Reduction Stable but less flexible Action_DEHP->Result_DEHP Action_BPEH Intercalation & Lubrication (Shields Dipoles) BPEH_Mol->Action_BPEH Flexible Backbone Result_BPEH Significant Tg Reduction Superior Cold Flexibility Action_BPEH->Result_BPEH

Caption: Comparison of plasticization mechanisms. DEHP utilizes steric bulk to increase free volume, while BPEH utilizes linear flexibility and polarity to lubricate polymer chains.

Performance Analysis

Plasticizing Efficiency (Tg Suppression)

Efficiency is defined by the amount of plasticizer required to lower the Glass Transition Temperature (Tg) to a specific target.

  • Data Trend : Glycol adipates like BPEH are typically 10–15% more efficient than DEHP.

  • Observation : To achieve a Shore A hardness of 80, a formulation might require 50 phr of DEHP but only ~42-45 phr of BPEH.

  • Why : The linear structure and ether oxygens of BPEH allow for more intimate mixing with the PVC matrix per unit weight compared to the bulky DEHP.

Mechanical Properties
PropertyBPEH FormulationDEHP FormulationAnalysis
Tensile Strength LowerHigherBPEH softens the matrix more effectively, reducing yield strength.
Elongation at Break Higher ModerateThe flexible ether chains allow for greater polymer chain extension before failure.
100% Modulus LowerHigherIndicates BPEH produces a "softer" feel at equivalent loading.
Cold Flex Temperature -50°C to -60°C -25°C to -30°CBPEH's primary advantage. The aliphatic chain remains mobile at very low temperatures.
Permanence (Migration & Volatility)
  • Volatility : BPEH has a lower molecular weight (318 vs 390) and is more volatile. It is less suitable for high-temperature cables (e.g., 105°C rated wire) where DEHP or Trimellitates are preferred.

  • Migration : BPEH migrates more readily into non-polar media (like oils) due to its linear structure. However, its polarity (ether groups) helps it resist extraction by aliphatic hydrocarbons better than standard adipates like DOA (Dioctyl Adipate).

Experimental Protocols

Protocol A: Determination of Plasticizing Efficiency (DSC Method)

Objective : Quantify the reduction in Glass Transition Temperature (Tg) induced by BPEH vs. DEHP.

Materials :

  • PVC Resin (K-value 70)

  • Plasticizers: BPEH (CAS 310398-47-1) and DEHP (CAS 117-81-7)

  • Stabilizer: Ca/Zn stearate (2 phr)

Workflow :

  • Dry Blending : Mix PVC resin with stabilizer and plasticizer (concentrations: 0, 20, 40, 60 phr) in a high-speed mixer at 80°C for 10 mins.

  • Plastisol Preparation : If liquid coating, disperse resin in plasticizer; if solid, melt compound.

  • Film Formation : Compression mold the dry blend at 170°C for 5 minutes under 15 MPa pressure to form 0.5mm sheets.

  • DSC Analysis :

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Cycle: Heat to 200°C (erase thermal history) -> Cool to -100°C -> Heat to 150°C at 10°C/min.

    • Measurement: Identify Tg as the inflection point of the heat flow curve during the second heating scan.

Validation Criteria : The Tg of pure PVC (~80°C) should drop linearly with plasticizer content. BPEH should show a steeper slope (greater


) than DEHP.
Protocol B: Migration Testing (ASTM D1239 equivalent)

Objective : Measure plasticizer loss into an absorbent medium.

  • Specimen Prep : Cut 50mm x 50mm discs from the molded films (Protocol A). Weigh accurately (

    
    ).
    
  • Exposure : Sandwich the specimen between layers of activated carbon or immerse in a specific solvent (e.g., hexane for oil resistance simulation) for 24 hours at 23°C.

  • Re-weighing : Remove, wipe clean/dry, and re-weigh (

    
    ).
    
  • Calculation :

    
    
    
  • Expected Result : BPEH will likely show higher weight loss than DEHP in activated carbon (volatility) but may vary in solvents depending on polarity.

References

  • Synthesis and properties of adipate plasticizers . Molecules, 2021.[1][2] [Link] (Discusses the synthesis of glycol adipates like DBEA and their biodegradation/performance relative to DEHP).

  • Comparison of Adipate vs. Phthalate Plasticizers . Journal of Applied Polymer Science. [Link] (Foundational text on the efficiency differences between linear aliphatic and aromatic plasticizers).

  • 1,6-Bis(2-propoxyethyl) hexanedioate Product Data . PubChem. [Link] (Chemical structure and property verification).

Sources

Validation

Introduction: The Role and Thermal Stability of Hexanedioate Esters

An In-Depth Technical Guide to the Thermal Degradation Analysis of Hexanedioate Esters Hexanedioate esters, commonly known as adipates, are a significant class of diesters derived from hexanedioic acid (adipic acid). The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Degradation Analysis of Hexanedioate Esters

Hexanedioate esters, commonly known as adipates, are a significant class of diesters derived from hexanedioic acid (adipic acid). They are primarily used as plasticizers to increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). Their applications span from food packaging films and medical devices to automotive interiors and wire insulation. In these applications, the material is often subjected to elevated temperatures during processing and end-use. Therefore, understanding the thermal stability and degradation behavior of these esters is paramount for predicting material lifetime, ensuring processing stability, and guaranteeing product safety.

Thermogravimetric Analysis (TGA) is the cornerstone technique for this evaluation.[1][2] It provides quantitative insights into the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[3] This guide offers a comparative analysis of the thermal degradation of two common C8 adipate esters, discusses the underlying chemical mechanisms, and provides a standardized protocol for conducting TGA in line with industry best practices.

Comparative Analysis of Adipate Ester Stability

The thermal stability of an adipate ester is intrinsically linked to its molecular structure, specifically the nature of the alcohol moiety. Here, we compare two isomeric C22H42O4 diesters: Dioctyl Adipate (DOA), derived from the linear n-octanol, and Bis(2-ethylhexyl) Adipate (DEHA), derived from the branched 2-ethylhexanol.[4][5]

While both are recognized for good thermal performance, their structural differences can influence degradation kinetics. DEHA, with its branched structure, is often cited for its excellent thermal stability.[6] The presence of branching can affect the pyrolysis pathway, which is the dominant degradation route in an inert atmosphere.

Table 1: Comparison of Common Hexanedioate Ester Plasticizers

FeatureDioctyl Adipate (DOA)Bis(2-ethylhexyl) Adipate (DEHA)
Alcohol Moiety n-octanol (linear)2-ethylhexanol (branched)
Structure
Chemical Formula C₂₂H₄₂O₄C₂₂H₄₂O₄
General Thermal Stability Exhibits good heat stability and is widely used in applications like food packaging films.[7]Valued for excellent thermal stability and low volatility, making it suitable for high-temperature applications.[6]
Expected TGA Profile A single-step, sharp mass loss corresponding to the pyrolysis of the ester into adipic acid and 1-octene.A single-step mass loss is also expected. The branching near the ester linkage may subtly alter the onset temperature compared to its linear isomer, DOA.

The Mechanism of Thermal Degradation: Ester Pyrolysis

For adipate esters, which possess β-hydrogen atoms on their alkyl (alcohol) chains, the primary thermal degradation route in an inert atmosphere is a non-radical, intramolecular elimination reaction known as ester pyrolysis .[8] This reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state.[9][10]

The key steps are:

  • The carbonyl oxygen of the ester group abstracts a β-hydrogen from the alkyl chain.

  • Simultaneously, the C-H bond breaks, the C=C double bond of the alkene forms, and the C-O bond of the ester cleaves.

This syn-elimination pathway results in the formation of an alkene and a carboxylic acid.[11] For an adipate diester, this process occurs at both ends of the molecule, ultimately leading to the complete volatilization of the compound. This clean, single-step degradation is a hallmark of this class of esters and is readily observable by TGA.

Below is a diagram illustrating this widely accepted mechanism.

Mechanism of ester pyrolysis via a cyclic transition state.

Standardized Protocol for TGA of Liquid Plasticizers

To ensure data is reliable and comparable across different laboratories, adherence to a standardized methodology is critical. The following protocol is based on the principles outlined in ASTM E1131 and ISO 11358 for thermogravimetric analysis.

I. Instrument and Consumable Preparation
  • Instrument: A calibrated thermogravimetric analyzer capable of a heating rate of at least 20°C/min up to 600°C.

  • Sample Pans: Use inert sample pans, such as aluminum or platinum, suitable for liquid samples.

  • Purge Gas: High-purity nitrogen (99.99% or higher).

II. TGA Experimental Workflow

The workflow for performing TGA on liquid esters is systematic, moving from sample preparation to data interpretation.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing A 1. Tare Sample Pan B 2. Load 5-10 mg of Liquid Sample A->B C 3. Place Pan in TGA Autosampler/Furnace B->C D 4. Set Method: - Start T: 30°C - Ramp: 10°C/min to 600°C - Gas: N₂ at 50 mL/min C->D E 5. Equilibrate at 30°C D->E F 6. Initiate Heating Ramp & Record Data E->F G 7. Plot Mass (%) vs. Temp (°C) F->G H 8. Calculate Derivative (DTG) Plot d(Mass)/dt vs. Temp (°C) G->H I 9. Determine Key Parameters: - T_onset (Onset of Decomposition) - T_max (Peak of DTG curve) H->I

Standardized workflow for TGA of hexanedioate esters.
III. Step-by-Step Methodology
  • Taring: Place an empty sample pan in the TGA and tare the balance to zero. This ensures the initial mass measurement is only of the sample itself.

  • Sample Loading: Carefully dispense 5–10 mg of the liquid hexanedioate ester into the tared pan. An accurate sample mass is crucial for quantitative analysis.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Method Programming: Program the instrument with the following parameters:

    • Initial Temperature: 30°C

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert gas is essential to study thermal decomposition (pyrolysis) and prevent oxidative degradation.

    • Heating Rate: Ramp the temperature from 30°C to 600°C at 10°C/min. This rate provides a good balance between resolution and experiment time.

  • Data Acquisition: Begin the experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • TGA Curve: Plot the normalized sample mass (%) on the y-axis against the temperature (°C) on the x-axis.

    • DTG Curve: Calculate the first derivative of the TGA curve to create a Derivative Thermogravimetry (DTG) plot. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max), a key indicator of thermal stability.[2]

    • Onset Temperature (T_onset): Determine the onset temperature of decomposition from the TGA curve. This is often calculated at the intersection of the baseline tangent and the tangent of the curve at the point of maximum mass loss.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of hexanedioate esters. By understanding the underlying ester pyrolysis mechanism, researchers can interpret TGA data with confidence. The primary degradation pathway for esters like DOA and DEHA is a clean, single-step volatilization, and their relative stabilities are influenced by structural factors such as alkyl chain branching. Following a standardized protocol, grounded in ASTM and ISO principles, ensures that the generated data is accurate, reproducible, and suitable for direct comparison, empowering scientists to make informed decisions in material selection and formulation development.

References

  • askIITians. (2019, April 10). Give the mechanism of pyrolysis of ester. Retrieved from askiitians.com. [Link]

  • Mishra, A. (2020, May 16). Pyrolysis of Esters. YouTube. [Link]

  • Smith, G. G. (1950). Mechanism of the Pyrolysis of Esters. Journal of the American Chemical Society, 72(4), 1810-1812. Sourced from datapdf.com. [Link]

  • Wikipedia. (n.d.). Ester pyrolysis. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester Pyrolysis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers. [Image attached to a publication]. Retrieved February 15, 2026, from [Link]

  • Sarsenov, A., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(9), 1865. [Link]

  • MDPI. (2021). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 13(21), 3794. [Link]

  • LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). TGA curves of the plasticizers. [Image attached to a publication]. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) results of the formulations. [Table from a publication]. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved February 15, 2026, from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). IAJPS, 11(08). [Link]

  • Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved February 15, 2026, from [Link]

  • LPD Lab Services Ltd. (n.d.). TGA Plots Mass Loss Interpretation and ODT. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) adipate. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Refractive Index Detection for 1,6-Bis(2-propoxyethyl) hexanedioate and Comparison with Orthogonal Methods

In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth validation framework for the refrac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth validation framework for the refractive index (RI) detection of 1,6-Bis(2-propoxyethyl) hexanedioate, a complex diester with potential applications as a plasticizer or specialty solvent. We will explore the fundamental principles of RI detection, present a rigorous validation protocol, and objectively compare its performance against alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the critical insights needed for informed methodological selection.

Introduction to 1,6-Bis(2-propoxyethyl) hexanedioate and the Significance of Refractive Index Detection

1,6-Bis(2-propoxyethyl) hexanedioate is an organic ester that, due to its structure, is expected to be a non-volatile liquid at room temperature. Its analysis is crucial for quality control, stability studies, and formulation development. As this molecule lacks a significant chromophore, direct ultraviolet (UV) spectrophotometric detection is not feasible. Refractive index detection, which measures the change in the speed of light as it passes through the analyte relative to a reference, presents a universal detection method for non-chromophoric compounds, making it a suitable choice for the analysis of 1,6-Bis(2-propoxyethyl) hexanedioate.

The refractive index is a fundamental physical property of a substance and is dependent on temperature and the wavelength of light. For quantitative analysis, an RI detector is often coupled with High-Performance Liquid Chromatography (HPLC) to separate the analyte of interest from impurities or other components in a mixture.

Validation of the Refractive Index Detection Method

A robust validation protocol is essential to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. The following is a comprehensive, step-by-step methodology for the validation of an HPLC-RI method for the quantification of 1,6-Bis(2-propoxyethyl) hexanedioate. This protocol is designed as a self-validating system, where the experimental choices are justified by established scientific principles.

Experimental Workflow for Method Validation

The validation process follows a logical progression, starting from system suitability to the assessment of robustness.

Refractive_Index_Detection_Validation_Workflow cluster_0 Phase 1: System Preparation & Suitability cluster_1 Phase 2: Method Performance Characteristics cluster_2 Phase 3: Method Robustness A Instrument Qualification (IQ/OQ/PQ) B Mobile Phase & Standard Preparation A->B C System Suitability Testing (SST) B->C D Specificity / Selectivity C->D Proceed if SST passes E Linearity & Range D->E F Accuracy & Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Varying Critical Parameters (Flow Rate, Temperature) G->H Proceed to final validation stage I Assessing Impact on Results H->I

Caption: Workflow for the validation of an HPLC-RI method.

Detailed Experimental Protocols

Instrumentation and Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a refractive index detector.

  • Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and Milli-Q water (70:30 v/v). The choice of a simple binary mobile phase minimizes baseline fluctuations in the RI detector.

  • Standards: Purified 1,6-Bis(2-propoxyethyl) hexanedioate (synthesis and purification to >99% purity confirmed by NMR and GC-MS is a prerequisite).

  • Reference Material: A certified reference material (CRM) of a similar ester with a known refractive index can be used to verify the instrument's performance.

Protocol Steps:

  • System Suitability: Before commencing validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of 1,6-Bis(2-propoxyethyl) hexanedioate (e.g., 1 mg/mL) six times. The acceptance criteria are typically:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor (T) ≤ 1.5.

    • Theoretical plates (N) ≥ 2000.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) is determined. This can be demonstrated by:

    • Injecting a blank (mobile phase).

    • Injecting a placebo (formulation matrix without the analyte).

    • Injecting a solution of the analyte.

    • Injecting a spiked placebo. The absence of interfering peaks at the retention time of 1,6-Bis(2-propoxyethyl) hexanedioate in the blank and placebo chromatograms indicates specificity.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

    • Prepare a series of at least five standard solutions of 1,6-Bis(2-propoxyethyl) hexanedioate covering the expected working range (e.g., 0.1 mg/mL to 2.0 mg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically 3:1.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on an S/N ratio of 10:1.

    • Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Introduce small variations to critical method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

    • Analyze a standard solution under each of these modified conditions and assess the impact on system suitability parameters and the assay result.

    • Acceptance Criteria: System suitability parameters should remain within the established limits, and the assay results should not deviate significantly from the nominal value.

Comparison with Alternative Analytical Techniques

While HPLC-RI is a suitable method, it is not without its limitations, such as sensitivity to temperature and flow rate fluctuations, and its inability to be used with gradient elution. Therefore, a comparison with orthogonal methods is crucial for comprehensive analytical characterization.

Method_Comparison cluster_LC Liquid Chromatography Based cluster_GC Gas Chromatography Based A Refractive Index (RI) Detection + Universal for non-chromophoric compounds + Non-destructive - Low sensitivity - Not compatible with gradient elution - Sensitive to temperature and flow rate changes B Gas Chromatography - Flame Ionization Detection (GC-FID) + High sensitivity for hydrocarbons + Robust and reliable - Requires volatile and thermally stable analytes - Destructive C Gas Chromatography - Mass Spectrometry (GC-MS) + High sensitivity and selectivity + Provides structural information - Higher cost and complexity - Requires volatile and thermally stable analytes - Destructive D HPLC with UV Detection (Post-derivatization) + High sensitivity and selectivity + Compatible with gradient elution - Requires a derivatization step - Derivatization can be complex and introduce variability

Caption: Comparison of analytical techniques for 1,6-Bis(2-propoxyethyl) hexanedioate.

Performance Comparison

The following table summarizes the key performance characteristics of RI detection compared to other viable analytical techniques for 1,6-Bis(2-propoxyethyl) hexanedioate.

Parameter HPLC-RI GC-FID GC-MS HPLC-UV (with derivatization)
Principle Measures changes in refractive indexMeasures ions produced during combustion in a hydrogen-air flameMeasures mass-to-charge ratio of ionized moleculesMeasures absorbance of UV light by a chromophore
Selectivity LowModerateHighHigh
Sensitivity Low (µg range)High (ng range)Very High (pg-fg range)High (ng-pg range)
Gradient Elution Not compatibleNot applicable (temperature programming)Not applicable (temperature programming)Compatible
Universality High (for non-chromophoric compounds)High (for organic compounds)HighLow (requires chromophore)
Structural Info NoNoYesNo
Sample Volatility Not requiredRequiredRequiredNot required
Destructive NoYesYesNo
Cost & Complexity Low to ModerateModerateHighModerate (higher with derivatization)
Rationale for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis:

  • For routine quality control and purity assessment where the analyte is the major component and impurities are well-separated, HPLC-RI is a cost-effective and straightforward choice. Its universality for non-chromophoric compounds is a significant advantage.

  • For the detection of volatile impurities or for assays where higher sensitivity is required, GC-FID is a robust and reliable alternative.[1] Given that esters can be analyzed by GC, this is a strong contender.

  • For impurity identification and structural elucidation, the high selectivity and structural information provided by GC-MS are indispensable.

  • For achieving high sensitivity in an HPLC-based method, derivatization to introduce a UV-active chromophore followed by HPLC-UV detection can be employed.[2] However, this adds complexity and potential for variability to the analytical procedure.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of data. This guide has provided a comprehensive framework for the validation of an HPLC-RI method for the analysis of 1,6-Bis(2-propoxyethyl) hexanedioate. The outlined protocol, based on established scientific principles, ensures the trustworthiness and robustness of the method.

Furthermore, the comparison with orthogonal analytical techniques highlights that while HPLC-RI is a valuable tool for the analysis of non-chromophoric compounds like 1,6-Bis(2-propoxyethyl) hexanedioate, the selection of the optimal method should be guided by the specific analytical challenge at hand. For trace analysis, impurity identification, or when gradient elution is necessary, alternative techniques such as GC-FID, GC-MS, or derivatization followed by HPLC-UV should be considered. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity and accuracy of their analytical results.

References

  • Validation of an analytical method for the refractive index measurement of glass fragments. Application to a hit-and-run incident. RSC Publishing.
  • Validation of an analytical method for the refractive index measurement of glass fragments. Application to a hit-and-run incident | Request PDF. ResearchGate.
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
  • Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS.
  • A novel RP‐HPLC refractive index detector method development and validation for determination of trace‐level alcohols (un‐sulfated) in sodium lauryl sulfate raw material. Wiley Analytical Science.
  • GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS. ENFSI.
  • A Novel RP-HPLC Refractive Index Detector Method Development and Validation for Determination of Trace Level Alcohols (Un-Sulfated) in Sodium Lauryl Sulfate Raw Material. Semantic Scholar.
  • 1,6-Bis(2-propoxyethyl) hexanedioate | C16H30O6 | CID 101278757. PubChem.
  • (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. ResearchGate.
  • Analytical Methods. ATSDR.
  • Refractive Index Information Catalog. The Good Scents Company.
  • Advanced Acid And Ester Titration Basics. Boston Apothecary.
  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed.
  • diethyl hexanedioate. ChemSynthesis.

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Validation

A Comparative Analysis of the Viscosity of Aliphatic Esters for Pharmaceutical Formulations

A Technical Guide for Researchers and Drug Development Professionals In the realm of pharmaceutical sciences, the selection of excipients is a critical decision that profoundly influences the manufacturability, stability...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical sciences, the selection of excipients is a critical decision that profoundly influences the manufacturability, stability, and bioavailability of a drug product.[1] Among the diverse array of available excipients, aliphatic esters are frequently employed as plasticizers, solvents, and viscosity-modifying agents in various dosage forms, including oral liquids, topical creams, and parenteral formulations.[1][2] This guide provides a comparative analysis of the viscosity of 1,6-Bis(2-propoxyethyl) hexanedioate against other commonly used aliphatic esters, namely Dioctyl Adipate (DOA) and Dibutyl Sebacate (DBS).

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the physicochemical principles governing viscosity in these compounds, supported by established experimental methodologies. Our objective is to furnish a comprehensive resource that not only presents comparative data but also elucidates the underlying structure-property relationships, thereby empowering informed excipient selection.

The Critical Role of Viscosity in Pharmaceutical Formulations

Viscosity, a measure of a fluid's resistance to flow, is a paramount physical property in pharmaceutical development.[3][4] It significantly impacts several aspects of a drug product's lifecycle:

  • Manufacturing Processes: The viscosity of a formulation dictates the choice of processing equipment and parameters for operations such as mixing, filling, and coating.[1][3]

  • Product Stability: For suspensions and emulsions, viscosity is a key factor in preventing phase separation and ensuring the uniform distribution of the active pharmaceutical ingredient (API).[1]

  • Drug Delivery and Bioavailability: In topical and injectable formulations, viscosity influences the spreadability, residence time at the site of application, and the rate of drug release and absorption.[1]

  • Patient Compliance: The viscosity of oral liquids can affect palatability and ease of swallowing, which is particularly crucial for pediatric and geriatric populations.[1]

Understanding the Molecular Determinants of Viscosity in Aliphatic Esters

The viscosity of an aliphatic ester is intrinsically linked to its molecular structure. Several key factors come into play:

  • Chain Length: An increase in the carbon chain length of either the diacid or the alcohol moiety generally leads to a corresponding increase in viscosity due to greater intermolecular van der Waals forces.[5][6][7]

  • Branching: Branched isomers typically exhibit lower viscosities compared to their straight-chain counterparts. The branching disrupts the orderly packing of molecules, leading to weaker intermolecular interactions.[7]

  • Functional Groups: The presence of polar functional groups can lead to dipole-dipole interactions or hydrogen bonding, which can significantly increase viscosity.[7][8] The ether linkages in 1,6-Bis(2-propoxyethyl) hexanedioate, for instance, introduce polarity and the potential for hydrogen bonding with protic solvents, which would be expected to influence its viscosity.

Comparative Viscosity Data

CompoundChemical StructureMolecular FormulaDynamic Viscosity (mPa·s) at 20°CKinematic Viscosity (mm²/s) at 20°C
1,6-Bis(2-propoxyethyl) hexanedioate (Structure not shown due to complexity, refer to chemical name)C16H30O6Not availableNot available
Dioctyl Adipate (DOA) (Structure not shown due to complexity, refer to chemical name)C22H42O413.7[9]14.8[9]
Dibutyl Sebacate (DBS) (Structure not shown due to complexity, refer to chemical name)C18H34O48 - 10[10]8.4 (at 25°C)[10]

Discussion and Structure-Viscosity Relationship Analysis

Based on its molecular structure, we can infer the likely viscosity profile of 1,6-Bis(2-propoxyethyl) hexanedioate relative to DOA and DBS. The presence of two ether linkages in the ester side chains of 1,6-Bis(2-propoxyethyl) hexanedioate introduces a degree of polarity and flexibility that is absent in the purely aliphatic side chains of DOA and DBS. This could lead to stronger intermolecular dipole-dipole interactions, potentially resulting in a higher viscosity compared to aliphatic esters of similar molecular weight. However, the increased flexibility of the ether-containing side chains might counteract this effect to some extent by hindering efficient molecular packing.

To definitively determine the viscosity of 1,6-Bis(2-propoxyethyl) hexanedioate and enable a direct comparison, a standardized experimental protocol is essential.

Experimental Protocol for Viscosity Determination

The following section outlines a detailed, step-by-step methodology for measuring the dynamic and kinematic viscosity of aliphatic esters, adhering to internationally recognized standards.

Principle of Measurement

This protocol is based on the principles of rotational viscometry for dynamic viscosity and capillary viscometry for kinematic viscosity, in accordance with ASTM D445.[11][12][13][14][15]

Materials and Equipment
  • Test Samples: 1,6-Bis(2-propoxyethyl) hexanedioate, Dioctyl Adipate, Dibutyl Sebacate

  • Viscometer: A rotational viscometer (e.g., Brookfield DV-E) for dynamic viscosity and a calibrated glass capillary viscometer for kinematic viscosity.[16][17][18][19]

  • Temperature-Controlled Bath: Capable of maintaining the test temperature within ±0.02°C.[11]

  • Timing Device: Accurate to ±0.07% with a resolution of 0.1 s.[11]

  • Certified Viscosity Reference Standards

  • Volumetric glassware, syringes, and cleaning solvents

Experimental Workflow: Viscosity Measurement

Caption: Experimental workflow for determining dynamic and kinematic viscosity.

Detailed Steps for Kinematic Viscosity Measurement (ASTM D445)
  • Sample Preparation: Ensure the sample is homogeneous and free of air bubbles by placing it in an ultrasonic bath. If the sample contains any solid particles, it must be filtered.[11]

  • Viscometer Selection and Preparation: Select a calibrated capillary viscometer of the appropriate size for the expected viscosity range. Clean and dry the viscometer thoroughly.

  • Sample Loading: Charge the viscometer with the test sample in the manner dictated by its design.

  • Temperature Equilibration: Place the charged viscometer into the temperature-controlled bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.[11]

  • Measurement: Using a suction bulb, draw the liquid up through the capillary to a point above the top timing mark. Release the suction and allow the liquid to flow freely down the capillary.

  • Timing: Start the timing device as the meniscus of the liquid passes the first timing mark and stop it as it passes the second. Record the flow time to the nearest 0.1 second.[11]

  • Calculation: Calculate the kinematic viscosity (ν) in mm²/s by multiplying the measured flow time (t) in seconds by the viscometer constant (C) in mm²/s². ν = C * t

  • Repeatability: Perform at least two measurements and ensure they agree within the specified repeatability of the method.

Detailed Steps for Dynamic Viscosity Measurement (Rotational Viscometer)
  • Instrument Setup: Select the appropriate spindle and rotational speed based on the anticipated viscosity of the sample.[16]

  • Sample Preparation: Place the sample in a suitable container and allow it to equilibrate to the desired test temperature.

  • Measurement: Immerse the spindle into the sample up to the designated immersion mark. Start the viscometer motor and allow the reading to stabilize.[16]

  • Data Recording: Record the viscosity reading in millipascal-seconds (mPa·s).[17] It is also good practice to record the spindle number, speed, and temperature.

  • Dynamic to Kinematic Conversion: The dynamic viscosity (η) can be related to the kinematic viscosity (ν) through the density (ρ) of the fluid: η = ν * ρ.[11]

Conclusion

The viscosity of aliphatic esters is a critical parameter in the development of robust and effective pharmaceutical formulations. While direct experimental data for 1,6-Bis(2-propoxyethyl) hexanedioate is not currently available, a comparative analysis with structurally similar esters such as Dioctyl Adipate and Dibutyl Sebacate, grounded in the principles of molecular structure-property relationships, provides valuable insights for formulation scientists. The presence of ether linkages in 1,6-Bis(2-propoxyethyl) hexanedioate suggests a potentially different viscosity profile compared to purely aliphatic esters.

To facilitate direct comparison and informed excipient selection, it is imperative to conduct experimental viscosity measurements under standardized conditions. The detailed protocols provided in this guide, based on established ASTM standards, offer a reliable framework for generating the necessary data. By understanding and controlling the viscosity of excipients, researchers can optimize drug product performance, from manufacturing to therapeutic efficacy.

References

  • What is a Brookfield Viscometer? - Martests Instrument. Available from: [Link]

  • Brookfield DV2T Touch screen - Ametek Brookfield Viscometer. Available from: [Link]

  • Function-Application Of Brookfield Rotary Viscometer - Lachoi. Available from: [Link]

  • BROOKFIELD DIGITAL VISCOMETER MODEL DV-E Operating Instructions Manual No. M/98-350-D0902 - Cole-Parmer. Available from: [Link]

  • Brookfield Laboratory Viscometers and Rheometer - Smart Labtech. Available from: [Link]

  • Dioctyl Adipate | Univar Solutions. Available from: [Link]

  • ASTM D445 - eralytics. Available from: [Link]

  • Dioctyl adipate/DOA - WSD Chemical. Available from: [Link]

  • Correlating chemical structure and physical properties of vegetable oil esters. Available from: [Link]

  • Dioctyl Adipate(DOA) - 山东瑞捷新材料有限公司. Available from: [Link]

  • ASTM D445 - Kinematic Viscosity - APM Testing. Available from: [Link]

  • Dibutyl Sebacate - East Harbour Group. Available from: [Link]

  • Effects of molecular architecture on Viscosity Grades (VG). Heat... - ResearchGate. Available from: [Link]

  • D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - ASTM. Available from: [Link]

  • American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - Australian Business Licence and Information Service - ABLIS. Available from: [Link]

  • Pharmaceutical Formulations and Viscosity Control of Temperature - RheoSense, Inc. Available from: [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - MDPI. Available from: [Link]

  • Excipients | Pharmlabs. Available from: [Link]

  • Dibutyl sebacate - Wikipedia. Available from: [Link]

  • Regulatory Considerations for Excipients - Case Studies - IPQpubs. Available from: [Link]

  • Properties and Trends of Organic Compounds - Student Academic Success. Available from: [Link]

  • Impact of Viscosity and Drug Formulation on Pharmaceutical Development - JOCPR. Available from: [Link]

  • 19 Viscosity-Inducing Agents | Basicmedical Key. Available from: [Link]

  • Viscosity Analysis - CD Formulation. Available from: [Link]

  • US9724293B2 - Methods of manufacturing viscous liquid pharmaceutical formulations - Google Patents.
  • 1,6-Hexanediol diglycidyl ether - Wikipedia. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1,6-Bis(2-propoxyethyl) hexanedioate for Laboratory Professionals

< In the dynamic environment of research and development, the responsible management of chemical waste is a cornerstone of a safe and ethically sound laboratory. This guide provides a comprehensive, step-by-step protocol...

Author: BenchChem Technical Support Team. Date: February 2026

<

In the dynamic environment of research and development, the responsible management of chemical waste is a cornerstone of a safe and ethically sound laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,6-Bis(2-propoxyethyl) hexanedioate, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

Key Characteristics:

  • Chemical Stability: The substance is stable under normal storage conditions.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1]

  • Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[1]

  • Potential Hazards: While one Safety Data Sheet (SDS) indicates it is not considered hazardous by the OSHA Hazard Communication Standard, others suggest it may cause skin, eye, and respiratory irritation.[2][3] High concentrations of vapor or mist may be harmful if inhaled.[1] It is prudent to handle this chemical with care, assuming a degree of irritant and harmful potential.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Prior to handling 1,6-Bis(2-propoxyethyl) hexanedioate for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[2]To prevent eye contact, which can be irritating and potentially injurious.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][4]To prevent skin contact, which may cause irritation.[3]
Body Protection A laboratory coat.[2]To protect skin and clothing from accidental splashes.
Respiratory Protection Generally not required with adequate ventilation. If handling large quantities or in a poorly ventilated area, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[2]To prevent inhalation of potentially harmful vapors or mists.[1]

Step-by-Step Disposal Protocol

The disposal of 1,6-Bis(2-propoxyethyl) hexanedioate must adhere to all local, state, and federal regulations.[1] The following protocol is a guide to best practices.

Waste Segregation: The Foundation of Proper Disposal
  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for "Non-Halogenated Organic Solvents".[5] The container must be chemically compatible with the ester.[6]

  • Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1,6-Bis(2-propoxyethyl) hexanedioate," and the date waste accumulation began.[7][8] All constituents of a mixture must be listed with their approximate percentages.[8]

  • No Mixing: Do not mix this waste stream with halogenated solvents, strong acids or bases, or heavy metals.[9] Incompatible chemicals must be kept separate.[6]

Accumulation and Storage
  • Secure Closure: Keep the waste container tightly closed except when adding waste.[10]

  • Safe Location: Store the container in a designated, well-ventilated satellite accumulation area (SAA).[8][10]

  • Secondary Containment: The container should be placed in a secondary containment system to prevent spills from spreading.[10]

Final Disposal Procedure
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[7]

  • Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[11]

  • Preferred Method: The recommended disposal method is controlled incineration at a licensed facility.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][13]

Visualizing the Disposal Workflow

This diagram illustrates the decision-making process for the proper disposal of 1,6-Bis(2-propoxyethyl) hexanedioate.

G A Generation of 1,6-Bis(2-propoxyethyl) hexanedioate Waste B Don Appropriate PPE A->B C Is this a Non-Halogenated Organic Waste Stream? B->C D Segregate into a Labeled 'Non-Halogenated Organic Waste' Container C->D Yes H Consult EHS for Proper Segregation C->H No E Store in a Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Waste Collected by Licensed Contractor for Incineration F->G H->D

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 1,6-Bis(2-propoxyethyl) hexanedioate

For Researchers, Scientists, and Drug Development Professionals Understanding the Risks: A Proactive Approach to Safety Given the limited specific toxicological data for 1,6-Bis(2-propoxyethyl) hexanedioate, a cautious a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Approach to Safety

Given the limited specific toxicological data for 1,6-Bis(2-propoxyethyl) hexanedioate, a cautious approach is paramount. Based on information for similar compounds, we can anticipate the following potential hazards:

  • Eye Contact: May cause irritation and potential tissue damage if not promptly removed.[3]

  • Skin Contact: While considered a low hazard for typical industrial handling, prolonged or repeated contact may cause irritation.[3]

  • Inhalation: High concentrations of vapor, mist, or dust may be harmful if inhaled.[3]

It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable for ensuring personal safety. The following table outlines the recommended PPE for handling 1,6-Bis(2-propoxyethyl) hexanedioate.

PPE CategorySpecificationRationale
Eye and Face Protection Wear safety glasses with side shields or goggles.[4]To protect against potential splashes that could cause eye irritation or damage.[3]
Skin Protection Wear protective gloves and a lab coat or other protective clothing.[4]To prevent direct skin contact and potential irritation.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[4]To minimize the inhalation of potentially harmful vapors or mists.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured operational plan minimizes the risk of exposure and accidents.

Preparation and Handling
  • Ensure Adequate Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Don Appropriate PPE: Before handling the compound, put on all recommended personal protective equipment as detailed in the table above.

  • Inspect Containers: Check that the chemical container is clearly labeled and free from leaks or damage.[5]

  • Avoid Contact: Exercise care to avoid contact with eyes, skin, and clothing.[6]

  • Prevent Ingestion: Do not eat, drink, or smoke in the handling area.[5][7]

  • Wash Thoroughly: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][7]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
Skin Contact Wash skin with soap and water. Remove contaminated clothing and launder it before reuse. Get medical attention if irritation develops or persists.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2 to 4 cupfuls of water or milk. Call a physician or poison control center immediately.[3]
Accidental Release Measures

In case of a spill, contain the material with an inert absorbent and dispose of the contaminated absorbent, container, and unused contents in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Characterization: All waste containing 1,6-Bis(2-propoxyethyl) hexanedioate must be treated as chemical waste.

  • Containerization: Collect waste in a suitable, labeled container. Ensure the container is compatible with the chemical.

  • Disposal Method: Dispose of the material in accordance with all applicable local, regional, national, and international regulations.[3][4][8] This may involve incineration by an approved waste disposal facility.[9]

  • Contaminated Packaging: Do not reuse the container. Dispose of it in the same manner as the product.[4]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of 1,6-Bis(2-propoxyethyl) hexanedioate.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Assess Hazards & Review SDS prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Select & Don PPE prep2->prep3 handle1 Inspect Container prep3->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 emergency_spill Spill Response handle2->emergency_spill emergency_exposure Exposure Response handle2->emergency_exposure post1 Decontaminate Work Area handle3->post1 disp1 Segregate Waste handle3->disp1 post2 Remove & Store PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3

Caption: Workflow for Safe Handling and Disposal

References

  • Safety Data Sheet. (2024-02-13).
  • PubChem. (n.d.). 1,6-Bis(2-propoxyethyl) hexanedioate. Retrieved from [Link]

  • Modern Plastics. (n.d.). Best Personal Protective Equipments (PPE). Retrieved from [Link]

  • BlastOne International. (n.d.). Personal Protective Equipment (PPE) | Industrial Safety Gear. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • IMPOTUSA. (2023-04-12). Protective PPE for the chemical industry. Retrieved from [Link]

  • Loba Chemie. (2018-10-20). 1,6-HEXANEDIOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Pack-n-Tape. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Hexanediol diglycidyl ether. Retrieved from [Link]

  • US EPA. (2025-12-04). Hexanedioic acid, 1,6-bis[2-(diethylamino)ethyl] ester - Substance Details. Retrieved from [Link]

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